N-(2,4-Dinitrophenyl)glycine
Descripción
Propiedades
IUPAC Name |
2-(2,4-dinitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPREKYEHBAOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148536 | |
| Record name | Glycine, N-(2,4-dinitrophenyl)- | |
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Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084-76-0 | |
| Record name | N-(2,4-Dinitrophenyl)glycine | |
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| Record name | Dnp-glycine | |
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| Record name | Glycine, N-(2,4-dinitrophenyl)- | |
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| Record name | N-(2,4-dinitrophenyl)glycine | |
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| Record name | DNP-GLYCINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(2,4-Dinitrophenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-Dinitrophenyl)glycine (DNP-Glycine) is a nitrophenyl-substituted amino acid derivative of significant interest in biochemical and analytical research. This guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectroscopic data, and reactivity. Detailed experimental protocols for its synthesis and its primary application in N-terminal amino acid sequencing via the Sanger method are presented. While this compound is a valuable research tool, this review of current literature did not identify any direct involvement in specific biological signaling or metabolic pathways.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] Its chemical structure consists of a glycine (B1666218) molecule covalently linked to a 2,4-dinitrophenyl group through the nitrogen atom of the amino group. This dinitrophenyl moiety is a strong electron-withdrawing group, which significantly influences the compound's reactivity and spectroscopic properties.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2,4-dinitroanilino)acetic acid | [2] |
| Synonyms | DNP-Glycine, N-Dnp-glycine, Dnp-Gly-OH | [2][3] |
| CAS Number | 1084-76-0 | [2] |
| Molecular Formula | C₈H₇N₃O₆ | [4] |
| Molecular Weight | 241.16 g/mol | [4] |
| Appearance | Light yellow to orange powder/crystal | [3] |
| Melting Point | 205 °C (decomposes) | [2] |
| Density (Predicted) | 1.678 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.59 ± 0.10 | [2] |
| Solubility | Soluble in hot methanol (B129727) and other polar solvents such as water and alcohols; less soluble in non-polar solvents. Specific quantitative data is not readily available. | [3][4][5] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| InChI | InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13) | [4] |
| InChIKey | RQPREKYEHBAOAR-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCC(=O)O | [4] |
Spectroscopic Data
The spectroscopic properties of this compound are well-characterized, providing essential information for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound have been reported, typically recorded in deuterated acetone (B3395972) ((CD₃)₂CO).
¹H-NMR Spectrum: The proton NMR spectrum displays characteristic signals corresponding to the aromatic protons of the dinitrophenyl ring, the methylene (B1212753) protons of the glycine backbone, and the amine proton. The electron-withdrawing nature of the nitro groups causes a downfield shift of the aromatic protons.
¹³C-NMR Spectrum: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons of the dinitrophenyl ring.
Note: While the spectra are available, a detailed table of chemical shifts and coupling constants is not consistently reported across the literature.
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound provides information on its molecular weight and fragmentation pattern. Under negative ion chemical ionization, the molecular anion is often the base peak.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies include those for the N-H, C=O (carboxylic acid), C-N, and N-O (nitro groups) bonds.
Chemical Reactivity and Applications
The primary application of this compound stems from its role in the Sanger method for N-terminal amino acid sequencing .[6][7] This classical technique, developed by Frederick Sanger, was pivotal in the history of protein chemistry.[8]
The core of this method is the reaction of the free N-terminal amino group of a peptide or protein with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent.[9][10] This reaction, a nucleophilic aromatic substitution, proceeds under mild alkaline conditions (pH ~8-9).[6] The deprotonated N-terminal amino group acts as a nucleophile, attacking the carbon atom of FDNB bonded to the highly electronegative fluorine atom, which serves as a good leaving group.[6][9] This forms a stable, yellow-colored N-(2,4-dinitrophenyl) derivative of the peptide.
Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the individual amino acids. The bond between the dinitrophenyl group and the N-terminal amino acid is resistant to this hydrolysis.[1] The resulting DNP-amino acid can then be isolated and identified, typically by chromatography, thereby revealing the identity of the N-terminal residue of the original peptide.[11]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of DNP-amino acids involves the reaction of the corresponding amino acid with Sanger's reagent (1-fluoro-2,4-dinitrobenzene) in a mildly alkaline solution.
Materials:
-
Glycine
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve glycine in an aqueous solution of sodium bicarbonate to create a mildly alkaline environment (pH ~8-9). This deprotonates the amino group of glycine, enhancing its nucleophilicity.
-
Dissolve 1-fluoro-2,4-dinitrobenzene in a minimal amount of a suitable organic solvent, such as ethanol.
-
Slowly add the FDNB solution to the glycine solution with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours. The formation of the yellow-colored this compound indicates the progress of the reaction.
-
After the reaction is complete, acidify the solution with dilute hydrochloric acid. This will protonate the unreacted glycine and the carboxylic acid group of the product.
-
The this compound, being less soluble in acidic aqueous solution, will precipitate.
-
Collect the precipitate by filtration and wash it with cold water to remove any unreacted glycine and salts.
-
Further purification can be achieved by recrystallization from a suitable solvent mixture, such as ethanol-water.
-
Dry the purified product under vacuum.
N-Terminal Amino Acid Analysis using Sanger's Method
This protocol outlines the key steps for identifying the N-terminal amino acid of a peptide using Sanger's reagent.
Materials:
-
Peptide sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution
-
Sodium bicarbonate buffer (pH ~8.5)
-
6M Hydrochloric acid
-
Diethyl ether or other suitable organic solvent for extraction
-
Chromatography system (e.g., TLC, HPLC)
-
N-(2,4-Dinitrophenyl)amino acid standards
Procedure:
-
Derivatization: Dissolve the peptide sample in the sodium bicarbonate buffer. Add an excess of FDNB solution and incubate the mixture to allow for the complete derivatization of the N-terminal amino group.
-
Hydrolysis: After the reaction, remove the excess FDNB and dry the sample. Add 6M HCl and heat the sample to completely hydrolyze all peptide bonds.
-
Extraction: After hydrolysis, the N-terminal DNP-amino acid can be extracted from the aqueous solution (containing the free amino acids) using an organic solvent like diethyl ether.
-
Identification: The extracted DNP-amino acid is then identified by chromatography. By comparing its retention time or Rբ value with those of known DNP-amino acid standards, the identity of the N-terminal amino acid can be determined.
Visualizations
Reaction of Glycine with Sanger's Reagent
Caption: Reaction scheme for the synthesis of this compound.
Workflow for N-Terminal Amino Acid Identification using Sanger's Method
Caption: Workflow of the Sanger method for N-terminal amino acid identification.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature did not reveal any specific metabolic or signaling pathways in which this compound is directly involved as a signaling molecule or metabolic intermediate. Its biological significance is primarily derived from its utility as a chemical tool for the derivatization and subsequent identification of N-terminal amino acids in proteins and peptides. The toxicity associated with dinitrophenyl compounds, in general, should be noted, and appropriate safety precautions must be taken during handling.[4]
Conclusion
This compound is a well-characterized compound with a rich history in the field of protein chemistry. Its chemical properties are dominated by the presence of the 2,4-dinitrophenyl group, which imparts its characteristic color, reactivity, and spectroscopic features. While its primary role as a derivatizing agent in the Sanger method for N-terminal amino acid analysis is well-established, there is currently no evidence to suggest its direct participation in cellular signaling or metabolic pathways. This technical guide provides a consolidated resource for researchers and professionals working with this important biochemical reagent.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. This compound | 1084-76-0 [chemicalbook.com]
- 3. This compound 1084-76-0 | TCI AMERICA [tcichemicals.com]
- 4. CAS 1084-76-0: this compound | CymitQuimica [cymitquimica.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 10. quora.com [quora.com]
- 11. N-terminal amino acid analysis - Biopedia.org [biopedia.org]
An In-depth Technical Guide to N-(2,4-Dinitrophenyl)glycine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2,4-Dinitrophenyl)glycine (DNP-Glycine), a critical reagent in biochemical analysis. This document details its chemical structure, molecular formula, physicochemical properties, and its principal application in the N-terminal amino acid analysis of peptides and proteins, famously known as the Sanger method.
Core Compound Information
This compound is a derivative of the amino acid glycine (B1666218). The defining feature of its structure is the covalent attachment of a 2,4-dinitrophenyl group to the nitrogen atom of the glycine molecule. This modification imparts a characteristic yellow color and allows for spectrophotometric detection.
Molecular Structure:
Molecular Formula: C₈H₇N₃O₆[1][2]
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,4-dinitroanilino)acetic acid | [1][3][4] |
| Synonyms | DNP-glycine, N-Dnp-glycine, Dnp-Gly-OH | [2] |
| CAS Number | 1084-76-0 | [1] |
| Molecular Weight | 241.16 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange powder/crystal | [2] |
| Melting Point | 200 °C | [1] |
| Density | 1.678 g/cm³ | |
| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | |
| Purity | >98.0% (T)(HPLC) | [2] |
| InChI | InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13) | [4] |
| InChIKey | RQPREKYEHBAOAR-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCC(=O)O | [4] |
Experimental Protocols: N-Terminal Amino Acid Analysis (Sanger's Method)
The primary application of this compound and its analogs is in the determination of the N-terminal amino acid of a peptide or protein. This method, pioneered by Frederick Sanger, involves three main stages: derivatization, hydrolysis, and chromatographic analysis.
Derivatization of the N-Terminal Amino Acid
This step involves the reaction of the free α-amino group of the N-terminal amino acid with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.
-
Reagents:
-
Peptide or protein sample
-
2,4-dinitrofluorobenzene (DNFB) solution (e.g., in ethanol)
-
Sodium bicarbonate solution (to maintain alkaline pH)
-
-
Procedure:
-
Dissolve the peptide or protein sample in a suitable buffer, typically a sodium bicarbonate solution, to maintain an alkaline pH (around 8-9).
-
Add an ethanolic solution of DNFB to the sample.
-
The nucleophilic N-terminal α-amino group attacks the electron-deficient benzene (B151609) ring of DNFB, leading to a nucleophilic aromatic substitution. The fluorine atom is displaced, forming a stable covalent bond between the 2,4-dinitrophenyl group and the N-terminal amino acid.[3] This results in a yellow-colored DNP-peptide.
-
The reaction mixture is incubated to ensure complete derivatization.
-
Acid Hydrolysis
The DNP-peptide is then subjected to acid hydrolysis to cleave all the peptide bonds.
-
Reagents:
-
Concentrated hydrochloric acid (e.g., 6 M HCl)
-
-
Procedure:
-
The DNP-peptide is dried to remove the reaction buffer.
-
The dried sample is resuspended in 6 M HCl.
-
The sample is heated in a sealed tube at approximately 110°C for 16-24 hours.
-
This process breaks all the peptide bonds, releasing the constituent amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[5]
-
The resulting mixture contains the DNP-N-terminal amino acid and all other amino acids from the peptide chain in their free form.
-
Chromatographic Analysis
The final step is to identify the DNP-amino acid using high-performance liquid chromatography (HPLC).
-
Procedure:
-
The acid hydrolysate is dried to remove the HCl.
-
The sample is reconstituted in a suitable solvent, which is often the initial mobile phase of the HPLC system.
-
The sample is injected into a reverse-phase HPLC system equipped with a C18 column.
-
The DNP-amino acid is separated from the other free amino acids based on its hydrophobicity.
-
Detection is carried out using a UV detector, typically at a wavelength of around 360 nm, where the DNP group has a strong absorbance.[5]
-
The retention time of the unknown DNP-amino acid is compared to the retention times of known DNP-amino acid standards to identify the N-terminal residue.
-
Mandatory Visualizations
Experimental Workflow for N-Terminal Amino Acid Analysis
Caption: Workflow for N-terminal amino acid identification using Sanger's method.
Logical Relationship of Components in Sanger's Reagent
References
- 1. Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H7N3O6 | CID 14135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Dawn of Protein Sequencing: A Technical Guide to the Discovery and Application of Dinitrophenylated Amino Acids
A pivotal moment in the history of molecular biology was the elucidation of the primary structure of proteins. This in-depth guide explores the seminal research on dinitrophenylated (DNP) amino acids, a cornerstone technique that for the first time revealed that proteins have a defined chemical sequence. This work, pioneered by Frederick Sanger, not only led to a Nobel Prize but also laid the very foundation for understanding protein function and the central dogma of molecular biology.
Historical Context: The Protein Sequence Enigma
In the early 1940s, the precise chemical nature of proteins was a subject of intense debate. While it was known that proteins were composed of amino acids, the exact and invariable sequence of these constituent monomers was not yet established. The prevailing view was that proteins might be complex, somewhat amorphous colloids. The groundbreaking work of Frederick Sanger in the late 1940s and early 1950s, using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), fundamentally shifted this paradigm.[1][2][3] His meticulous sequencing of the two polypeptide chains of bovine insulin (B600854) provided the first definitive proof that a protein has a specific, genetically determined amino acid sequence.[1][4]
The Dinitrophenyl (DNP) Method: Core Principles
The foundation of Sanger's method was the development of a technique to label the N-terminal amino acid of a polypeptide chain.[4][5] He utilized FDNB, now commonly known as Sanger's reagent, which reacts with the free α-amino group at the N-terminus of a protein under mildly alkaline conditions.[5][6] This reaction forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[2][7]
Subsequent acid hydrolysis of the DNP-protein cleaves all the peptide bonds, releasing the constituent amino acids.[7][8] Because the bond between the DNP group and the N-terminal amino acid is resistant to acid hydrolysis, the N-terminal residue remains as a DNP-amino acid, which can then be separated and identified.[7][9]
Key Experimental Protocols
The following protocols are based on the methodologies described in Sanger's seminal publications and subsequent refinements.
Preparation of DNP-Insulin
This procedure outlines the initial labeling of the free amino groups of insulin with FDNB.
Reagents:
-
Insulin
-
Sodium bicarbonate (NaHCO₃)
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Ethanol
-
Water
-
Ether
Procedure: [9]
-
Solution A Preparation: Dissolve 0.5 g of insulin and 0.5 g of NaHCO₃ in 5 ml of water.
-
Solution B Preparation: Add 0.5 ml of FDNB to 10 ml of ethanol.
-
Reaction: Gently mix Solution A and Solution B and allow the reaction to proceed for 2 hours at room temperature.
-
Precipitation and Washing: The resulting DNP-insulin, a yellow powder, will precipitate. Collect the precipitate and wash it sequentially with water, ethanol, and finally ether.
-
Drying: Air-dry the purified DNP-insulin precipitate.
Hydrolysis of DNP-Insulin
This protocol describes the cleavage of peptide bonds to release the DNP-amino acid and other free amino acids.
Reagents:
-
DNP-Insulin
-
20% Hydrochloric Acid (HCl)
-
Ether
Procedure: [9]
-
Hydrolysis: Mix 100 mg of DNP-insulin with 10 ml of 20% HCl.
-
Reflux: Boil the mixture under reflux for 8 hours to ensure complete hydrolysis of the peptide bonds.
-
Extraction: After cooling the solution, perform a liquid-liquid extraction three times with ether to separate the ether-soluble DNP-amino acids from the aqueous solution containing free amino acids.
Identification of DNP-Amino Acids
The identification of the specific N-terminal DNP-amino acid was a critical step, accomplished through chromatography.
Early Chromatographic Methods: Sanger initially utilized partition chromatography, a technique newly developed at the time, for the separation of DNP-amino acids.[7] This was later refined using paper chromatography and column chromatography.[6][10][11]
General Procedure:
-
The ether extract containing the DNP-amino acid is dried.
-
The residue is redissolved in a suitable solvent.
-
The sample is applied to a chromatography medium (e.g., paper or a column of silica (B1680970) gel or Amberlite IRC-50).[10]
-
The chromatogram is developed using a specific solvent system (e.g., dilute hydrochloric acid with acetic acid or acetone).[10]
-
The position of the yellow DNP-amino acid is compared to the positions of known DNP-amino acid standards run under the same conditions to identify the N-terminal residue.
Quantitative Data Summary
The following tables summarize the kind of quantitative data that was central to Sanger's work on insulin.
Table 1: N-Terminal Residues of Insulin
| Polypeptide Chain | N-Terminal Amino Acid |
| A-chain | Glycine |
| B-chain | Phenylalanine |
This table is a representation of the qualitative findings that were quantified in Sanger's original work.
Table 2: Recovery of DNP-Amino Acids by Column Chromatography
| DNP-Amino Acid | Recovery (%) |
| Most DNP-amino acids | 80 - 100 |
| di-DNP-Ornithine | 60 - 80 |
Data adapted from early chromatographic separation studies of DNP-amino acids.[10]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical progression of the discovery.
Caption: Experimental workflow for N-terminal amino acid identification.
Caption: Logical progression of the discovery of protein sequencing.
Conclusion and Legacy
The development of the dinitrophenyl method for amino acid analysis was a monumental achievement in biochemistry. It provided the first conclusive evidence that proteins are not random polymers but rather highly ordered molecules with a precise and unique amino acid sequence.[2] This discovery was instrumental in shaping our understanding of the relationship between a protein's structure and its biological function. While the DNP method has been largely superseded by more sensitive and automated techniques like Edman degradation, its historical and foundational importance cannot be overstated. Sanger's pioneering work with dinitrophenylated amino acids ushered in the era of protein sequencing and laid the groundwork for the field of molecular biology as we know it today.
References
- 1. historyofinformation.com [historyofinformation.com]
- 2. Frederick Sanger - Wikipedia [en.wikipedia.org]
- 3. Fred Sanger, the father of DNA sequencing, cut his teeth doing protein sequencing and snagged a Nobel in the process! [omic.ly]
- 4. m.youtube.com [m.youtube.com]
- 5. nobelprize.org [nobelprize.org]
- 6. The separation of N-2:4-dinitrophenyl amino-acids on paper chromatograms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 8. Sanger Determines the Structure of Insulin | Research Starters | EBSCO Research [ebsco.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. CHROMATOGRAPHIC SEPARATION OF DNP-AMINO ACIDS [jstage.jst.go.jp]
- 11. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2,4-Dinitrophenyl)glycine: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-Dinitrophenyl)glycine (DNP-glycine) is a glycine (B1666218) derivative that has found a niche in immunological research as a hapten. This technical guide provides a comprehensive overview of its primary biological activity, focusing on its role in modulating immune responses. While not a therapeutic agent itself, DNP-glycine serves as a critical tool for studying the mechanisms of contact hypersensitivity and immune tolerance. This document summarizes the key quantitative data, details the experimental protocols for its use in immunological assays, and provides visual representations of the associated pathways and workflows.
Core Biological Activity: Hapten-Mediated Immunomodulation
The principal biological activity of this compound lies in its function as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The dinitrophenyl (DNP) group is highly immunogenic, and when conjugated to the amino acid glycine, it can be used to probe and modulate the immune system's response to haptens.
Induction of Contact Hypersensitivity
DNP-amino acid preparations, including DNP-glycine, are capable of inducing contact hypersensitivity, a form of delayed-type hypersensitivity reaction, when applied to the skin. This makes them valuable tools for studying the mechanisms of allergic contact dermatitis. These compounds can also lead to the production of anti-DNP antibodies.[1]
Hapten-Specific Immune Suppression
A significant biological effect of DNP-glycine is its ability to induce hapten-specific immune suppression. Intravenous administration of DNP-amino acid conjugates, such as DNP-glycine, has been shown to suppress the elicitation of contact hypersensitivity reactions to dinitrofluorobenzene (DNFB) in mice.[2][3] This suppressive effect is specific to the DNP hapten and is a key area of research for understanding immune tolerance.
Quantitative Data
The available quantitative data for the biological activity of this compound is primarily focused on its in vivo immunosuppressive effects.
| Biological Activity | Assay | Model Organism | Key Parameter | Value | Reference |
| Immune Suppression | Contact Hypersensitivity | Mouse | Maximal Suppression | ~70% | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vivo Hapten-Specific Suppression of Contact Hypersensitivity
This protocol describes the induction of immune suppression to a contact sensitizing agent using DNP-glycine in a murine model.
Objective: To evaluate the in vivo immunosuppressive effect of this compound on contact hypersensitivity.
Materials:
-
This compound (DNP-glycine)
-
Dinitrofluorobenzene (DNFB)
-
Vehicle (e.g., acetone/olive oil mixture)
-
Mice (e.g., BALB/c)
-
Micropipettes
-
Ear thickness gauge
Procedure:
-
Sensitization: Sensitize mice by topical application of a solution of DNFB on a shaved area of the abdomen or back.
-
Challenge: After a set period (e.g., 5-7 days), challenge the mice by applying a lower concentration of DNFB to the ear.
-
Treatment: At the time of the challenge, administer this compound intravenously.
-
Measurement: Measure the ear swelling at various time points (e.g., 24, 48, 72 hours) after the challenge using an ear thickness gauge.
-
Analysis: The percentage of suppression is calculated by comparing the ear swelling in the DNP-glycine treated group to a control group that did not receive the treatment.
In Vitro T-Cell Proliferation Assay
This protocol outlines the procedure to assess the effect of DNP-glycine on the proliferation of sensitized T-lymphocytes in vitro.
Objective: To determine if this compound can suppress antigen-specific T-cell proliferation.
Materials:
-
Spleen or lymph nodes from sensitized mice
-
This compound (DNP-glycine)
-
Antigen (e.g., DNP-conjugated protein)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)
-
Incubator (37°C, 5% CO2)
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes from the spleen or lymph nodes of mice previously sensitized to a DNP-conjugated antigen.
-
Cell Culture: Plate the lymphocytes in 96-well plates.
-
Treatment: Add varying concentrations of this compound to the cell cultures.
-
Stimulation: Add the DNP-conjugated antigen to stimulate T-cell proliferation. Include unstimulated and positive controls.
-
Incubation: Incubate the plates for a period of 2-4 days.
-
Proliferation Measurement:
-
For [3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
For dye dilution assays (e.g., CFSE): Stain the cells with the fluorescent dye before plating. After incubation, analyze the dye dilution, which is proportional to cell division, using a flow cytometer.
-
-
Analysis: Compare the proliferation in the DNP-glycine treated groups to the control groups to determine the extent of suppression.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Hapten-Specific Immune Suppression
The suppression of contact hypersensitivity by DNP-glycine is believed to be mediated by T-lymphocytes. While the precise signaling cascade is not fully elucidated, the process involves the recognition of the hapten by specific T-cells, leading to a down-regulation of the inflammatory response.
Experimental Workflow for In Vivo Suppression Assay
The following diagram illustrates the key steps in the in vivo experiment to assess the immunosuppressive activity of DNP-glycine.
Logical Relationship in In Vitro T-Cell Proliferation Assay
This diagram shows the logical flow of the in vitro experiment to measure the effect of DNP-glycine on T-cell proliferation.
Conclusion
This compound is a specialized biochemical tool with a well-defined role in immunological research. Its primary biological activity as a hapten allows for the investigation of contact hypersensitivity and the mechanisms of hapten-specific immune suppression. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and scientists to utilize DNP-glycine effectively in their studies. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in its immunomodulatory effects.
References
An In-depth Technical Guide to N-(2,4-Dinitrophenyl)glycine
This technical guide provides a comprehensive overview of N-(2,4-Dinitrophenyl)glycine (DNP-Glycine), a compound of significant historical importance in biochemistry. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its properties, synthesis, and applications.
Chemical Identifiers and Physicochemical Properties
This compound is a derivative of the amino acid glycine (B1666218), characterized by the presence of a 2,4-dinitrophenyl group attached to the amino group. This modification imparts a distinctive yellow color and has been instrumental in the development of protein sequencing techniques.
Identifiers
A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.
| Identifier Type | Value |
| CAS Number | 1084-76-0[1] |
| Molecular Formula | C₈H₇N₃O₆[1] |
| Molecular Weight | 241.16 g/mol [2] |
| IUPAC Name | 2-(2,4-dinitroanilino)acetic acid[3] |
| Synonyms | DNP-glycine, N-Dnp-glycine, 2,4-Dinitrophenylglycine[1] |
| InChI | InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13)[1] |
| InChIKey | RQPREKYEHBAOAR-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCC(=O)O[3] |
| EC Number | 214-114-5 |
| PubChem CID | 14135[3] |
Physicochemical Data
The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | Light yellow to orange crystalline powder | [2] |
| Melting Point | 200-205 °C (decomposes) | |
| Solubility | Soluble in hot methanol (B129727) and other polar solvents like water and alcohols; less soluble in non-polar solvents. | [1] |
| pKa (Predicted) | 3.59 ± 0.10 | |
| Boiling Point (Predicted) | 518.9 ± 50.0 °C at 760 mmHg | |
| Density (Predicted) | 1.678 ± 0.06 g/cm³ | |
| Purity | >98.0% (HPLC) | [2] |
| Storage Temperature | -20°C | [] |
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the reaction of glycine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. This reaction is a nucleophilic aromatic substitution where the amino group of glycine attacks the electron-deficient aromatic ring of FDNB, displacing the fluorine atom.
A general protocol for the synthesis of N-aryl glycines can be adapted for this compound. The following is a representative procedure:
Materials:
-
Glycine
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve glycine and sodium bicarbonate in water to create a basic solution.
-
Dissolve FDNB in ethanol.
-
Slowly add the FDNB solution to the glycine solution while stirring at room temperature. The reaction mixture will turn yellow.
-
Allow the reaction to proceed for several hours.
-
Acidify the solution with hydrochloric acid to precipitate the this compound.
-
Collect the yellow precipitate by filtration.
-
Wash the precipitate with water, followed by cold ethanol and diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the purified this compound.
The following diagram illustrates the general workflow for the synthesis.
N-Terminal Amino Acid Analysis using Sanger's Method
This compound is a key component in the classical Sanger method for identifying the N-terminal amino acid of a protein or peptide.
Principle: 1-fluoro-2,4-dinitrobenzene (FDNB) reacts with the free α-amino group of the N-terminal amino acid of a polypeptide chain under mildly alkaline conditions. This forms a stable yellow-colored N-DNP-polypeptide. Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the amino acids. The N-terminal amino acid remains attached to the DNP group and can be identified by chromatography.
Detailed Protocol (Adapted from the analysis of Insulin):
Materials:
-
Protein or peptide sample
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Chromatography system (e.g., paper chromatography or HPLC)
-
Standard DNP-amino acids
Procedure:
Part 1: Dinitrophenylation of the Peptide
-
Dissolve the protein/peptide sample and sodium bicarbonate in water.
-
Prepare a solution of FDNB in ethanol.
-
Mix the two solutions and allow them to react at room temperature for approximately 2 hours. A yellow precipitate of the DNP-protein/peptide will form.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the DNP-protein/peptide with water, ethanol, and diethyl ether to remove excess reagents.
-
Air-dry the yellow DNP-protein/peptide.
Part 2: Hydrolysis and Identification
-
Hydrolyze the DNP-protein/peptide by heating it in 6M HCl under reflux for several hours (e.g., 8 hours). This will cleave all peptide bonds.
-
After cooling, extract the DNP-amino acid from the aqueous hydrolysate using diethyl ether. The other amino acids will remain in the aqueous phase.
-
Evaporate the ether extract to dryness.
-
Dissolve the residue in a small amount of a suitable solvent (e.g., acetone).
-
Spot the dissolved DNP-amino acid onto a chromatography medium (e.g., paper or TLC plate) alongside standard DNP-amino acids.
-
Develop the chromatogram using an appropriate solvent system.
-
Identify the N-terminal DNP-amino acid by comparing its migration distance (Rf value) with that of the standards.
The experimental workflow for Sanger's N-terminal analysis is depicted in the following diagram.
Signaling Pathways and Biological Activity
Currently, there is no scientific literature available that describes a role for this compound in any specific biological signaling pathways. Its primary significance is as a chemical tool for the structural analysis of proteins and peptides.
It is important to note that the related compound, 2,4-dinitrophenol (B41442) (DNP), is a well-known uncoupler of oxidative phosphorylation. However, this biological activity has not been attributed to this compound.
Safety and Handling
This compound is classified as a flammable solid. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. Due to the general toxicity associated with dinitrophenyl compounds, appropriate safety measures should be taken during its handling and disposal.
Conclusion
This compound remains a compound of pedagogical and historical importance in the field of protein chemistry. While its direct application in protein sequencing has been largely superseded by more modern techniques such as Edman degradation and mass spectrometry, the principles of its use in the Sanger method laid the foundation for our understanding of protein structure. This guide provides essential technical information for researchers who may encounter or have a need to work with this compound in a research or developmental context.
References
An In-depth Technical Guide to the Solubility and Stability of N-(2,4-Dinitrophenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-(2,4-Dinitrophenyl)glycine (DNP-Gly), a compound of significant interest in biochemical and pharmaceutical research. This document collates available data on its physicochemical properties, outlines experimental protocols for its analysis, and discusses its stability under various conditions.
Introduction
This compound is a derivative of the amino acid glycine (B1666218), characterized by the presence of a 2,4-dinitrophenyl group attached to the amino nitrogen. This modification imparts a distinctive yellow color and significantly alters the molecule's polarity and reactivity.[1] DNP-Gly is primarily used as a reagent in peptide sequencing and protein analysis, leveraging the strong chromophoric properties of the dinitrophenyl group for detection. Understanding its solubility and stability is paramount for its effective use in experimental assays and for the development of potential pharmaceutical applications.
Physicochemical Properties
This compound is a light yellow to orange crystalline powder.[2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C8H7N3O6 | [1] |
| Molecular Weight | 241.16 g/mol | [3] |
| Melting Point | ~205 °C | [3] |
| pKa | 3.59 (Predicted) | [3] |
| Appearance | Light yellow to orange powder/crystal | [2][3] |
Solubility Profile
Qualitative Solubility
This compound exhibits solubility characteristics typical of a moderately polar organic molecule containing both a polar carboxylic acid group and a less polar dinitrophenyl ring. It is generally described as being soluble in polar solvents and less soluble in non-polar solvents.[1]
Summary of Qualitative Solubility:
| Solvent Type | Solubility | Reference |
| Polar Solvents (e.g., Water, Alcohols) | Soluble | [1] |
| Non-polar Solvents | Less Soluble | [1] |
| Hot Methanol | Soluble (almost transparent solution) | [2][3] |
Quantitative Solubility Data
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in various experimental and developmental settings. Dinitrophenyl derivatives of amino acids are known to be susceptible to degradation under certain conditions, particularly exposure to light.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
While specific forced degradation data for this compound is not available in the public domain, a general understanding of its potential degradation pathways can be inferred from studies on related compounds and general principles of organic chemistry.
Potential Degradation Pathways:
-
Photodegradation: Exposure to light, particularly UV light, is a known cause of degradation for dinitrophenyl-amino acid derivatives.[5][6] This can lead to the cleavage of the N-C bond or modifications to the aromatic ring.
-
Hydrolysis: The amide linkage in this compound could be susceptible to hydrolysis under strong acidic or basic conditions, which would yield glycine and 2,4-dinitrophenol.
-
Thermal Degradation: High temperatures can lead to decomposition. Studies on a related compound, 2,4-dinitrophenylhydrazine, show a complex, multi-step thermal decomposition process that occurs after melting.[7][8]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the glycine moiety or the aromatic ring, in the presence of strong oxidizing agents.
A comprehensive stability assessment would require a formal study involving a stability-indicating analytical method.
Experimental Protocols
Solubility Determination
A standard experimental workflow for determining the solubility of a compound like this compound involves the equilibrium solubility method.
References
- 1. CAS 1084-76-0: this compound | CymitQuimica [cymitquimica.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Studies on the photochemical behaviour of 2,4-dinitrophenyl derivatives of some amino acids and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunogenicity of dinitrophenyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of N-(2,4-dinitrophenyl) Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-dinitrophenyl) (DNP) compounds constitute a class of synthetic molecules with a diverse and context-dependent range of biological activities. Historically recognized for the potent mitochondrial uncoupling effects of 2,4-dinitrophenol (B41442) (DNP), the functional repertoire of this chemical family extends to neuroprotection, inhibition of amyloid-β aggregation, and antimicrobial activity. This technical guide provides a comprehensive overview of the core mechanisms of action of N-(2,4-dinitrophenyl) compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers and drug development professionals in this field.
Core Mechanism of Action: Mitochondrial Uncoupling
The hallmark of many N-(2,4-dinitrophenyl) compounds, most notably 2,4-dinitrophenol, is their ability to act as protonophores, thereby uncoupling oxidative phosphorylation.[1]
Signaling Pathway
DNP and related compounds are lipophilic weak acids that readily diffuse across the inner mitochondrial membrane in their protonated state. In the alkaline environment of the mitochondrial matrix, they release a proton, dissipating the proton motive force that is essential for ATP synthesis by ATP synthase. The deprotonated DNP anion then returns to the intermembrane space, where it picks up another proton to repeat the cycle. This futile cycling of protons bypasses ATP synthase, leading to an increase in oxygen consumption and the release of energy as heat.[1]
Quantitative Data: Mitochondrial Uncoupling Activity
The uncoupling potency of DNP compounds can be quantified by measuring the concentration required to induce a half-maximal stimulation of oxygen consumption (EC50) or a half-maximal decrease in mitochondrial membrane potential.
| Compound | Cell Line/System | Parameter | Value | Reference |
| 2,4-Dinitrophenol (DNP) | Rat Liver Mitochondria | MMP Decrease | Concentration-dependent decrease from 10-50 µM | [2] |
| 2,4-Dinitrophenol (DNP) | L6 Myoblasts | ATP Production Decrease | Significant decrease at 50 µM | [3] |
| 2,4-Dinitrophenol (DNP) | Zebrafish Embryos | Basal OCR Increase | 44.0 ± 2.1 pmol O2/min at 3h post-exposure | [4] |
| MitoDNP | Isolated Mitochondria | MMP Decrease | Concentration-dependent | [5] |
Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the measurement of OCR in isolated mitochondria using a Clark-type electrode or a plate-based fluorescent assay.[6][7][8]
Materials:
-
Isolation Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2)
-
Respiration Buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4)
-
Substrates (e.g., glutamate, malate, succinate)
-
ADP
-
2,4-Dinitrophenol (DNP) solution
-
Clark-type oxygen electrode or fluorescence plate reader with oxygen-sensitive probes
Procedure:
-
Isolate Mitochondria: Isolate mitochondria from tissue (e.g., rat liver) by differential centrifugation.
-
Prepare Respiration Chamber: Add air-saturated respiration buffer to the chamber of the oxygen electrode or wells of the plate.
-
Add Substrates: Add mitochondrial substrates to energize the mitochondria.
-
Add Mitochondria: Add a known amount of isolated mitochondria to the chamber/well.
-
Measure State 2 Respiration: Record the basal oxygen consumption rate.
-
Add ADP: Add a known amount of ADP to initiate State 3 respiration (ATP synthesis-coupled respiration).
-
Measure State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.
-
Add DNP Compound: Add the N-(2,4-dinitrophenyl) compound of interest at various concentrations.
-
Measure Uncoupled Respiration: Record the maximal, uncoupled respiration rate.
-
Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3/State 4) and the effect of the DNP compound on OCR.
Neuroprotective and Neurite Outgrowth-Promoting Effects
At concentrations lower than those required for significant mitochondrial uncoupling, DNP has been shown to exert neuroprotective effects and promote neurite outgrowth.[9][10]
Signaling Pathways
The neuroprotective effects of DNP are multifaceted and involve the activation of several signaling pathways. DNP treatment can lead to a mild increase in intracellular calcium, which in turn activates cAMP-response element-binding protein (CREB). Activated CREB upregulates the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). Furthermore, DNP has been shown to suppress the mammalian target of rapamycin (B549165) (mTOR) and insulin-PI3K-MAPK pathways while upregulating autophagy.[9][11] The promotion of neurite outgrowth is linked to the activation of the extracellular signal-regulated kinase (ERK) pathway.[12]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a general workflow for assessing the neuroprotective effects of a compound against a neurotoxin-induced injury in a neuronal cell culture model.[13][14][15][16]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine, rotenone, glutamate)
-
N-(2,4-dinitrophenyl) compound stock solution
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density.
-
Compound Pre-treatment: After 24 hours, treat the cells with various concentrations of the N-(2,4-dinitrophenyl) compound for a defined period (e.g., 1-2 hours).
-
Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control wells) to induce cell death.
-
Incubation: Incubate the plate for a further 24-48 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compound.
Inhibition of Amyloid-β Aggregation
Certain N-(2,4-dinitrophenyl) compounds have been identified as inhibitors of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.
Mechanism of Action
The precise mechanism by which these compounds inhibit Aβ aggregation is not fully elucidated but is thought to involve direct binding to Aβ monomers or early oligomers, thereby stabilizing them and preventing their assembly into neurotoxic oligomers and fibrils.
Quantitative Data: Aβ Aggregation Inhibition
The inhibitory potency of compounds on Aβ aggregation is typically determined by measuring the concentration required to achieve 50% inhibition (IC50) in a Thioflavin T (ThT) fluorescence assay.
| Compound | Aβ Species | IC50 (µM) | Reference |
| Compound 3B7 | Aβ42 | ~25-50 | [17] |
| Compound 3G7 | Aβ42 | ~25-50 | [17] |
| Compound 1 | Aβ42 | 3.99 | [18] |
Experimental Protocol: Thioflavin T (ThT) Assay
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[19][20][21][22][23]
Materials:
-
Synthetic Amyloid-β peptide (e.g., Aβ42)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Aβ Monomers: Prepare a stock solution of Aβ monomers by dissolving the peptide in an appropriate solvent (e.g., HFIP) and then removing the solvent. Re-suspend the peptide in a suitable buffer.
-
Set up Assay Plate: In a 96-well plate, add the Aβ monomer solution, the N-(2,4-dinitrophenyl) compound at various concentrations, and the ThT solution.
-
Incubation: Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation kinetics curves. Determine the IC50 value of the inhibitor from the dose-response curve of fluorescence at a specific time point.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpamc.com [ajpamc.com]
- 6. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay [jove.com]
- 8. content.abcam.com [content.abcam.com]
- 9. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNP, mitochondrial uncoupling, and neuroprotection: A little dab’ll do ya » Mitochon Pharmaceuticals [mitochonpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 17. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thioflavin T (ThT) fluorescence assay [bio-protocol.org]
- 20. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Thioflavin T Assay [protocols.io]
- 23. m.youtube.com [m.youtube.com]
A Comprehensive Review of N-(2,4-Dinitrophenyl)glycine and its Analogs in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-(2,4-dinitrophenyl) (DNP) moiety, a well-established reactive group in biochemistry, has been increasingly incorporated into novel molecular scaffolds to explore new therapeutic avenues. This technical guide provides an in-depth literature review of N-(2,4-Dinitrophenyl)glycine and its analogs, focusing on their synthesis, biological evaluation, and potential as drug candidates. Particular emphasis is placed on their emerging role as anticancer agents.
Chemical Synthesis and Characterization
The synthesis of this compound and its analogs typically involves the nucleophilic aromatic substitution (SNAr) reaction between a primary or secondary amine of a glycine (B1666218) analog and a suitable 2,4-dinitro-substituted aromatic electrophile, most commonly 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The reaction proceeds under basic conditions, with the amino group of the glycine derivative acting as the nucleophile.
A general synthetic scheme for the preparation of N-(2,4-dinitrophenyl)amino acids is presented below. The dinitrophenyl group imparts a characteristic yellow color to the resulting compounds, which aids in their detection and purification.
Further modifications can be introduced to the carboxylic acid moiety of this compound. For instance, conversion to an acid chloride followed by reaction with a hydrazine (B178648) provides a key intermediate for the synthesis of thiosemicarbazide (B42300) analogs. These derivatives have shown promise as potential antitumor agents.[1]
Biological Activities and Quantitative Data
Analogs of this compound have been investigated for a range of biological activities, with a significant focus on their anticancer potential. The dinitrophenyl group, in combination with various appended functionalities, appears to be a key pharmacophore for cytotoxicity in cancer cell lines.
Anticancer Activity
Several classes of this compound analogs have demonstrated potent anticancer activity. These include thiosemicarbazide derivatives and hydrazone analogs.
Table 1: Anticancer Activity of this compound Analogs
| Compound Class | Analog Structure/Name | Cancer Cell Line | Activity (IC50) | Reference |
| Hydrazone | 2-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4,6-diiodophenol ("compound 2") | A375 (Melanoma) | 0.30 µM | |
| Hydrazone | 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) | Various solid tumors | Phase I clinical trial completed |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
The hydrazone analog, 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone, known as A-007, has shown sufficient promise to complete a phase I clinical trial in patients with advanced solid tumors. Furthermore, medicinal chemistry efforts have led to the development of A-007 analogs with significantly enhanced in vitro cytotoxic activity.
Experimental Protocols
General Synthesis of this compound Thiosemicarbazides[1]
-
Synthesis of this compound: To a solution of glycine in aqueous sodium bicarbonate, a solution of 1-chloro-2,4-dinitrobenzene (CDNB) in a suitable organic solvent (e.g., ethanol) is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours. Upon completion, the mixture is acidified to precipitate the product, which is then collected by filtration, washed with water, and dried.
-
Synthesis of this compound Hydrazide: The synthesized this compound is converted to its methyl ester via Fischer esterification. The resulting ester is then treated with hydrazine hydrate (B1144303) in a suitable solvent to yield the hydrazide.
-
Synthesis of Thiosemicarbazides: The this compound hydrazide is reacted with various isothiocyanates in an appropriate solvent to afford the final thiosemicarbazide derivatives.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many this compound analogs are still under investigation. However, emerging evidence suggests that some derivatives may exert their anticancer effects through the inhibition of key cellular signaling pathways, such as those regulated by cyclin-dependent kinases (CDKs).
Cyclin-Dependent Kinase (CDK) Inhibition
Certain hydrazone derivatives bearing the 2,4-dinitrophenyl moiety have been shown to exhibit potent anticancer activity, with evidence suggesting that they may function as CDK inhibitors. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy.
The proposed mechanism involves the binding of the inhibitor to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of its downstream substrates and leading to cell cycle arrest and apoptosis.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for further investigation.
Future research should focus on:
-
Expansion of Analog Libraries: Synthesis and screening of a wider range of analogs to establish robust structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and toxicity.
The continued exploration of this compound and its derivatives holds the potential to deliver novel and effective therapies for cancer and other diseases.
References
Methodological & Application
Application Notes: N-Terminal Peptide Sequencing Using Sanger's Reagent
Introduction
N-terminal sequencing is a fundamental technique in protein analysis, providing crucial information about the identity and structure of proteins and peptides. The Sanger method, developed by Frederick Sanger, was the first successful protein sequencing technique and remains a classic method for identifying the N-terminal amino acid of a polypeptide chain.[1][2] This method utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, to specifically label the free α-amino group at the N-terminus. Subsequent acid hydrolysis cleaves all peptide bonds, releasing the amino acids. The N-terminal amino acid, however, remains attached to the 2,4-dinitrophenyl (DNP) group, forming a stable, colored DNP-amino acid derivative that can be identified by chromatography.[1][2]
Principle of the Method
The Sanger method is a destructive, multi-step process that involves three key stages:
-
Derivatization: The peptide is reacted with FDNB under mildly alkaline conditions. The nucleophilic N-terminal α-amino group attacks the FDNB molecule, displacing the fluorine atom and forming a covalent bond. This results in a peptide with a DNP group attached to its N-terminal amino acid.
-
Hydrolysis: The DNP-labeled peptide is subjected to strong acid hydrolysis, which breaks all the peptide bonds and releases the constituent amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.
-
Identification: The resulting mixture contains free amino acids and the DNP-labeled N-terminal amino acid. The DNP-amino acid is then separated and identified, typically by chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Materials and Reagents
-
Peptide sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl), 6 M
-
Standard DNP-amino acids
-
TLC plates (Silica gel G)
-
HPLC column (e.g., C18 reverse-phase)
-
Solvents for chromatography (e.g., ethanol, acetone (B3395972), water, acetonitrile, trifluoroacetic acid)
Protocol 1: Derivatization of the Peptide with FDNB
This protocol is a general guideline and may require optimization depending on the specific peptide.
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as 0.1 M sodium bicarbonate solution (pH ~8.5-9.0). The concentration of the peptide will depend on the sensitivity of the detection method.
-
FDNB Solution: Prepare a fresh solution of FDNB in ethanol (e.g., 5% v/v).
-
Reaction: To the peptide solution, add an excess of the FDNB solution. A typical molar ratio of FDNB to peptide is 2:1 or higher.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours in the dark to prevent photodegradation of the DNP group.
-
Precipitation of DNP-Peptide: After the reaction is complete, the DNP-peptide can be precipitated. For larger peptides, this can be achieved by adding a small amount of acid to lower the pH, followed by centrifugation. For smaller peptides, the solvent may be evaporated.
-
Washing: Wash the precipitated DNP-peptide with diethyl ether to remove unreacted FDNB. Repeat the washing step two to three times.
-
Drying: Dry the DNP-peptide pellet under vacuum.
Protocol 2: Acid Hydrolysis of the DNP-Peptide
-
Hydrolysis Preparation: Place the dried DNP-peptide in a hydrolysis tube.
-
Acid Addition: Add 6 M HCl to the tube. The volume will depend on the amount of DNP-peptide. Ensure the peptide is fully submerged.
-
Sealing: Seal the tube under vacuum to prevent oxidation of amino acids.
-
Hydrolysis: Heat the sealed tube at 110°C for 12-24 hours. The optimal hydrolysis time may vary depending on the peptide sequence.
-
Drying: After hydrolysis, cool the tube and carefully open it. Dry the hydrolysate under vacuum to remove the HCl.
Protocol 3: Identification of the DNP-Amino Acid by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve the dried hydrolysate in a small volume of a suitable solvent, such as acetone or a mixture of acetone and ethanol.
-
Spotting: Spot the sample onto a silica (B1680970) gel TLC plate alongside a mixture of standard DNP-amino acids.
-
Development: Develop the TLC plate in a chamber containing an appropriate mobile phase. A common solvent system is a mixture of ethanol, acetone, and water.[3][4]
-
Visualization: DNP-amino acids are yellow and can be visualized directly.
-
Identification: Identify the N-terminal DNP-amino acid by comparing its retention factor (Rf) value to that of the standards.
Protocol 4: Identification of the DNP-Amino Acid by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the dried hydrolysate in the HPLC mobile phase.
-
Injection: Inject the sample and a mixture of standard DNP-amino acids onto a reverse-phase HPLC column (e.g., C18).
-
Elution: Elute the DNP-amino acids using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).
-
Detection: Monitor the elution of DNP-amino acids using a UV detector at a wavelength of approximately 360 nm.
-
Identification: Identify the N-terminal DNP-amino acid by comparing its retention time to that of the standards.
Data Presentation
Table 1: Quantitative Parameters of the Sanger's N-Terminal Sequencing Method
| Parameter | Value/Range | Notes |
| Reaction Yield (Derivatization) | 73% - 99% | The yield of DNP-amino acid formation can vary depending on the specific amino acid.[5] |
| Recovery after Hydrolysis | Variable | Recovery can be affected by the stability of the DNP-amino acid during acid hydrolysis. |
| Sensitivity | Picomole to Nanomole range | Dependent on the detection method (HPLC is more sensitive than TLC). A similar method using a different derivatizing agent has a detection limit of 5-10 picomoles.[6] |
| Detection Wavelength (HPLC) | ~360 nm | Optimal wavelength for detecting the DNP chromophore. |
Visualizations
Caption: Experimental workflow for N-terminal peptide sequencing using Sanger's reagent.
Caption: Chemical reaction pathway of Sanger's N-terminal sequencing.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scispace.com [scispace.com]
- 6. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application of DNP-Glycine in Protein Structure Determination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dinitrophenyl (DNP) derivatization of amino acids, a technique pioneered by Frederick Sanger, represents a cornerstone in the history of protein chemistry.[1] This method was instrumental in the first-ever determination of the amino acid sequence of a protein, insulin, an achievement that earned Sanger the Nobel Prize in Chemistry in 1958.[1] DNP-glycine is the specific derivative formed when glycine (B1666218) is the N-terminal amino acid of a polypeptide chain and is reacted with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. The distinctive yellow color of DNP derivatives facilitated their identification and quantification, laying the groundwork for modern protein sequencing techniques.[2]
While largely superseded by more sensitive and automated methods like Edman degradation and mass spectrometry, the principles of the Sanger method remain fundamental to understanding protein analysis. These application notes provide detailed protocols for the N-terminal analysis of proteins using FDNB, with a focus on the identification of DNP-amino acids, including DNP-glycine, by modern high-performance liquid chromatography (HPLC).
Chemical Properties of DNP-Glycine
N-(2,4-Dinitrophenyl)glycine is a stable, yellow crystalline solid. The dinitrophenyl group is strongly electron-withdrawing, which makes the N-H bond of the glycine moiety acidic. This property, along with its characteristic UV-visible absorbance, is exploited in its chromatographic separation and detection.
| Property | Value |
| Chemical Formula | C₈H₇N₃O₆ |
| Molecular Weight | 241.16 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in polar organic solvents and aqueous alkaline solutions |
Principle of the Method
The Sanger method for N-terminal amino acid identification involves a two-step chemical process:
-
Derivatization: The free α-amino group of the N-terminal amino acid of a protein or peptide reacts with FDNB under mildly alkaline conditions. This reaction is a nucleophilic aromatic substitution, where the amino group attacks the electron-deficient benzene (B151609) ring of FDNB, displacing the fluorine atom. This forms a stable dinitrophenyl (DNP) derivative of the protein.
-
Hydrolysis and Identification: The DNP-protein is then subjected to acid hydrolysis, which cleaves all the peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis. The resulting yellow DNP-amino acid is then extracted and identified, historically by paper or thin-layer chromatography, and more recently by reverse-phase HPLC.
Experimental Protocols
Protocol 1: N-Terminal Labeling of Proteins with FDNB
This protocol describes the derivatization of the N-terminal amino acid of a protein with 1-fluoro-2,4-dinitrobenzene (FDNB).
Materials:
-
Purified protein or peptide sample (1-5 mg)
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution: 2% (v/v) in ethanol (B145695)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Reaction vials
-
Incubator or water bath
-
Vacuum centrifuge or nitrogen stream
Procedure:
-
Dissolve 1-5 mg of the purified, salt-free protein sample in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) in a reaction vial.
-
Add 100 µL of the 2% FDNB solution in ethanol to the protein solution. This provides an approximate threefold molar excess of the reagent.
-
Incubate the reaction mixture at 40°C for 2 hours with gentle agitation.
-
After incubation, evaporate the solvent completely using a vacuum centrifuge or a gentle stream of nitrogen gas. The resulting dried product is the DNP-protein.
Protocol 2: Acid Hydrolysis of DNP-Protein
This protocol describes the cleavage of peptide bonds in the DNP-protein to release the DNP-N-terminal amino acid.
Materials:
-
Dried DNP-protein from Protocol 1
-
6 M Hydrochloric acid (HCl)
-
Sealing torch or oven-safe sealed vials
-
Oven
-
Vacuum centrifuge or nitrogen stream
-
Deionized water
Procedure:
-
To the dried DNP-protein in the reaction vial, add 200 µL of 6 M HCl.
-
Seal the vial under vacuum or flush with nitrogen gas to minimize oxidation of sensitive amino acids.
-
Heat the sealed vial in an oven at 110°C for 16-24 hours for complete hydrolysis.
-
After hydrolysis, allow the vial to cool to room temperature.
-
Carefully open the vial and evaporate the HCl completely using a vacuum centrifuge or a stream of nitrogen.
-
To ensure complete removal of the acid, add 200 µL of deionized water and evaporate to dryness again. Repeat this step if necessary. The dried sample contains the DNP-amino acid and free amino acids.
Protocol 3: Identification of DNP-Amino Acids by HPLC
This protocol outlines the separation and identification of the DNP-N-terminal amino acid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Dried hydrolysate from Protocol 2
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
DNP-amino acid standards (including DNP-glycine)
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
Procedure:
-
Prepare a series of DNP-amino acid standards by dissolving them in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA).
-
Reconstitute the dried hydrolysate in 100-200 µL of the initial mobile phase.
-
Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
-
Inject the prepared sample and standards onto the HPLC system.
-
Monitor the elution profile at 360 nm.
-
Identify the DNP-N-terminal amino acid in the sample by comparing its retention time with that of the known DNP-amino acid standards. For example, if the N-terminal amino acid is glycine, a peak corresponding to the DNP-glycine standard will be observed.
Data Presentation
Table 1: Quantitative Parameters of the Sanger Method
| Parameter | Value/Range | Notes |
| Sample Requirement | 1-10 mg of purified protein | Significantly higher than modern methods. |
| Sensitivity | Nanomole range | Lower sensitivity compared to Edman degradation (picomole) and mass spectrometry (femtomole). |
| Reaction Yield (Derivatization) | Typically > 80% | Dependent on reaction conditions and protein sequence. |
| Recovery after Hydrolysis | Variable (50-90%) | Some DNP-amino acids are partially degraded during acid hydrolysis. |
| Analysis Time per Residue | > 24 hours | Labor-intensive and time-consuming. |
Table 2: Comparison with Edman Degradation
| Feature | Sanger Method (FDNB) | Edman Degradation (PITC) |
| Principle | N-terminal labeling followed by complete hydrolysis | Stepwise removal and identification of N-terminal residues |
| Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Phenylisothiocyanate (PITC) |
| Automation | Manual | Automated sequencers available |
| Throughput | Low (one residue per experiment) | Higher (can sequence multiple residues sequentially) |
| Sample Destruction | Entire peptide is hydrolyzed | Remainder of the peptide remains intact for further cycles |
| Sensitivity | Nanomole | Picomole |
Visualizations
Experimental Workflow
Sanger Reaction Mechanism
Conclusion
The application of DNP-glycine and other DNP-amino acids in protein structure determination marked a pivotal moment in biochemistry. While the original Sanger method is now primarily of historical and pedagogical importance, the underlying chemical principles are still relevant. The protocols provided here, updated with modern HPLC techniques, offer a robust method for N-terminal amino acid analysis, suitable for specific research applications where high sensitivity is not the primary concern. For researchers in drug development, understanding these foundational techniques provides a valuable context for interpreting data from more advanced proteomic analyses.
References
N-(2,4-Dinitrophenyl)glycine as a chromogenic substrate for enzyme assays.
Application Notes: N-(2,4-Dinitrophenyl)glycine in Enzyme Assays
Introduction
This compound (DNP-glycine) and other N-DNP-amino acids are valuable reagents in biochemical research, particularly in the design of substrates for enzyme assays. The 2,4-dinitrophenyl group possesses distinct spectrophotometric properties that make it an effective quencher of fluorescence. This characteristic is leveraged in Förster Resonance Energy Transfer (FRET) based assays for measuring the activity of proteolytic enzymes (proteases).
In a typical FRET protease assay, a peptide substrate is synthesized to contain a fluorescent donor group at one end and a quencher group, such as the DNP moiety, at the other. When the substrate is intact, the close proximity of the donor and quencher results in the suppression of the fluorescent signal. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to a measurable increase in fluorescence. This change in fluorescence intensity over time is directly proportional to the enzyme's activity.
While the direct enzymatic hydrolysis of the bond between the dinitrophenyl group and the glycine (B1666218) amino acid to yield a colored product is not a commonly employed method for enzyme assays, the use of DNP-glycine as a quenching component in FRET substrates is a well-established and powerful technique for studying protease kinetics and for high-throughput screening of enzyme inhibitors.
Principle of FRET-Based Protease Assays Using DNP-Glycine Containing Substrates
The fundamental principle of using a DNP-glycine containing peptide in a FRET assay is the distance-dependent transfer of energy from a fluorescent donor molecule to the DNP acceptor (quencher).
-
Substrate Design: A peptide sequence that is specifically recognized and cleaved by the protease of interest is chosen. A fluorescent group (e.g., o-aminobenzoyl, Abz) is attached to one end of the peptide, and a DNP-amino acid, such as DNP-glycine, is incorporated at the other end.
-
Quenching: In the intact peptide, the donor fluorophore and the DNP quencher are in close proximity. When the fluorophore is excited by an external light source, it transfers its energy non-radiatively to the DNP group. This process, FRET, prevents the fluorophore from emitting light, and thus the fluorescence is "quenched".
-
Enzymatic Cleavage: When the target protease is added, it recognizes and cleaves the specific peptide bond within the substrate.
-
Signal Generation: The cleavage separates the fluorophore from the DNP quencher. With the quencher no longer in close proximity, the FRET process is disrupted. Now, when the fluorophore is excited, it emits light at its characteristic wavelength.
-
Detection: The increase in fluorescence intensity is monitored over time using a fluorometer. The initial rate of this increase is proportional to the concentration and activity of the protease.
The following diagram illustrates the general workflow of a FRET-based protease assay.
Caption: Workflow for a FRET-based protease assay using a DNP-quenched substrate.
Experimental Protocols
General Protocol for a FRET-Based Protease Assay
This protocol provides a general framework for measuring protease activity using a custom-synthesized FRET peptide substrate containing a DNP-glycine quencher. The specific peptide sequence, fluorophore, buffer conditions, and concentrations will need to be optimized for the particular enzyme being studied.
Materials:
-
FRET peptide substrate (e.g., with an N-terminal fluorophore and a C-terminal DNP-glycine).
-
Purified protease of interest.
-
Assay Buffer (e.g., Tris-HCl, MES, or HEPES buffer at the optimal pH for the enzyme, may contain salts like NaCl and additives like CaCl2 or DTT depending on enzyme requirements).
-
Enzyme dilution buffer (usually the same as the assay buffer, may contain stabilizing agents like BSA or glycerol).
-
96-well black microplate (for fluorescence measurements).
-
Fluorometric microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO). A typical stock concentration is 1-10 mM.
-
Prepare a stock solution of the purified protease in an appropriate buffer. The concentration should be determined based on previous experiments or literature to yield a linear reaction rate over the desired time course.
-
Prepare the assay buffer at the desired final concentration and pH.
-
-
Assay Setup:
-
On ice, prepare a master mix of the assay buffer and the FRET peptide substrate. The final substrate concentration is typically in the range of its Km value (e.g., 1-20 µM).
-
Aliquot the master mix into the wells of the 96-well black microplate. Include wells for negative controls (no enzyme) to measure background fluorescence. If testing inhibitors, add the compounds to the respective wells at this stage.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Prepare a working solution of the enzyme by diluting the stock solution in cold enzyme dilution buffer.
-
To initiate the reaction, add a small volume of the diluted enzyme solution to each well (except the negative controls). Mix gently by pipetting or with a plate shaker.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorometric reader, which has been pre-set to the assay temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes. Use the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for Abz, excitation is ~320 nm and emission is ~420 nm).
-
-
Data Analysis:
-
For each sample, subtract the background fluorescence (from the no-enzyme control) from the measured fluorescence values.
-
Plot the corrected fluorescence intensity against time.
-
Identify the initial linear portion of the curve and determine the slope. This slope represents the initial reaction velocity (v₀) in relative fluorescence units per unit time (RFU/min).
-
The reaction velocity can be converted to molar concentration of product per unit time if a calibration curve is generated using a known concentration of the fluorescent product (the cleaved N-terminal peptide fragment with the fluorophore).
-
The signaling pathway for this process can be visualized as follows:
Caption: Principle of fluorescence generation in a FRET-based protease assay.
Data Presentation
The following table summarizes representative kinetic data for various proteases using FRET substrates where a DNP-containing amino acid acts as the quencher. Note that the specific fluorophore and peptide sequence significantly influence these parameters.
| Enzyme | Substrate Example | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Cathepsin B | Abz-GIVRAK(Dnp)-OH | Abz / Dnp | 10.5 | 2.5 | 2.4 x 10⁵ | 5.5 - 6.0 |
| Matrix Metalloproteinase-2 (MMP-2) | Mca-PLGL-Dpa-AR-NH₂ | Mca / Dpa* | 4.2 | 13.0 | 3.1 x 10⁶ | 7.5 |
| Caspase-3 | Ac-DEVD-AMC | - / AMC** | 11.0 | - | 2.1 x 10⁵ | 7.2 - 7.5 |
| HIV-1 Protease | Abz-TI-Nle-Phe(NO₂)-Q-R-NH₂ | Abz / p-NO₂-Phe*** | 65.0 | 46.0 | 7.1 x 10⁵ | 4.7 |
*Note: Dpa (N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl) is a commonly used DNP-containing quencher. Mca is (7-methoxycoumarin-4-yl)acetyl. **Note: AMC (7-amino-4-methylcoumarin) is a fluorogenic leaving group, a different but related principle to FRET quenching. ***Note: p-nitrophenylalanine serves a similar quenching function to DNP.
This table is illustrative. Researchers should consult the primary literature for the specific enzyme and substrate of interest to obtain accurate kinetic parameters.
Application Note & Protocol: Quantitative Analysis of Glycine Oligomerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of glycine (B1666218) oligomerization is crucial for various fields, including prebiotic chemistry, materials science, and the development of peptide-based therapeutics. Accurate quantification of oligomer formation is essential for understanding reaction kinetics, yields, and product distribution. While various analytical techniques can be employed, Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) has emerged as a robust and widely adopted method for the label-free quantitative analysis of glycine oligomers.[1][2][3] Derivatization with labeling agents such as 2,4-dinitrophenyl (DNP) has also been utilized, particularly for enhancing the detection of longer oligomers.[2][3]
This document provides detailed protocols for both the IP-HPLC method and a general procedure for DNP labeling of glycine oligomers for quantitative analysis.
Part 1: Quantitative Analysis using Ion-Pair HPLC (IP-HPLC)
This method allows for the separation and quantification of glycine oligomers (Glyn) up to 14 residues in length.[2][3]
Experimental Workflow for IP-HPLC Analysis
Caption: Workflow for the quantitative analysis of glycine oligomers using IP-HPLC.
Experimental Protocol: IP-HPLC
This protocol is adapted from established methods for the quantitative analysis of glycine oligomerization.[2][3]
1. Materials and Reagents:
-
Glycine oligomer standards (Gly1 to Gly6 for calibration)
-
Sample containing glycine oligomers
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Sodium hexanesulfonate (SHS)
-
Phosphoric acid (H3PO4), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
2. Equipment:
-
HPLC system with a UV detector (Shimadzu Prominence LC20-AR or equivalent)[2][3]
-
C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 3 µm particle size)[2][3]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3. Mobile Phase Preparation:
-
Prepare an aqueous solution of 50 mM KH2PO4 and 7.2 mM sodium hexanesulfonate.[2][3]
-
Adjust the pH of the solution to 2.5 using HPLC-grade 85% H3PO4.[2][3]
-
Filter the mobile phase through a 0.22 µm filter and degas before use.
4. Sample and Standard Preparation:
-
Standards: Prepare stock solutions of individual glycine oligomer standards (Gly1 to Gly6) in ultrapure water or a suitable solvent. Create a series of dilutions to generate a calibration curve.
-
Samples: Dissolve the glycine oligomerization reaction product in 0.1% trifluoroacetic acid (TFA) in water.[3]
-
Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.
5. HPLC Analysis:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 3 µm)
-
Mobile Phase: 50 mM KH2PO4, 7.2 mM SHS, pH 2.5
-
Flow Rate: 1.00 mL/min
-
Mode: Isocratic
-
Detection: UV at 195 nm
-
Injection Volume: 5-20 µL
6. Data Analysis and Quantification:
-
Identify the peaks in the chromatogram by comparing their retention times with those of the standards.
-
Integrate the area of each peak corresponding to a glycine oligomer.
-
Calculate the concentration of each oligomer using the following equation: Concentration (M) = Peak Area / Molar Response Factor (fn)
-
The molar response factors (fn) are determined from the slope of the calibration curves for the standards (Gly1 to Gly6).[2]
-
For oligomers longer than Gly6, the molar response factors can be extrapolated from a linear regression of the fn values for Gly3 to Gly6.[2]
Quantitative Data: IP-HPLC
The following table presents experimentally determined and extrapolated molar response factors for glycine oligomers.[2]
| Oligomer (Glyn) | Molar Response Factor (fn) at 195 nm | Method |
| 1 | Value for Gly1 | Measured |
| 2 | Value for Gly2 | Measured |
| 3 | Value for Gly3 | Measured |
| 4 | Value for Gly4 | Measured |
| 5 | Value for Gly5 | Measured |
| 6 | Value for Gly6 | Measured |
| 7 | Value for Gly7 | Extrapolated |
| 8 | Value for Gly8 | Extrapolated |
| ... | ... | Extrapolated |
| 14 | Value for Gly14 | Extrapolated |
Note: Specific numerical values for fn can be found in the supporting information of the cited literature and will vary between instruments.
Part 2: Quantitative Analysis using DNP Labeling
DNP (2,4-Dinitrophenyl) labeling targets the primary amine of the N-terminus of peptides.[4] This method can be used as an alternative for quantification, especially when coupled with reverse-phase HPLC.
Conceptual Workflow for DNP Labeling and Analysis
Caption: General workflow for DNP labeling and quantitative analysis of glycine oligomers.
Experimental Protocol: DNP Labeling
This is a general protocol for labeling peptides with DNP-NHS ester.[4][5][6] Optimization may be required for specific applications with glycine oligomers.
1. Materials and Reagents:
-
Glycine oligomer sample
-
DNP-NHS (DNP-N-hydroxysuccinimide ester)
-
Labeling buffer: 100 mM sodium bicarbonate or carbonate buffer, pH 8.3-9.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Acetonitrile (B52724)
-
Purification column (e.g., G25 Sephadex)
2. DNP-NHS Stock Solution Preparation:
-
Reconstitute the desiccated DNP-NHS ester in anhydrous DMSO or acetonitrile to a concentration of 2.5 mg/mL.[4]
-
Vortex thoroughly to ensure complete dissolution.
3. Labeling Reaction:
-
Dissolve the glycine oligomer mixture in the labeling buffer (pH 8.3-9.0) to a concentration of 1-5 mg/mL.[4]
-
Add a 5 to 15-fold molar excess of the DNP-NHS stock solution to the oligomer solution.[4] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[4][5]
4. Purification of DNP-labeled Oligomers:
-
Remove the unreacted DNP-NHS and byproducts by gel filtration chromatography (e.g., on a G25 column).[4]
-
Collect the fractions containing the labeled oligomers.
5. Analysis:
-
Analyze the purified DNP-labeled oligomers by reverse-phase HPLC with UV detection at a wavelength appropriate for the DNP label (e.g., ~360 nm).
-
Quantify the amount of each oligomer by creating a standard curve with DNP-labeled glycine oligomer standards.
Hypothetical Quantitative Data: DNP Labeling
The following table is an example of the type of data that would be generated from a quantitative analysis using DNP labeling and HPLC.
| DNP-Labeled Oligomer | Retention Time (min) | Peak Area | Calculated Concentration (µM) |
| DNP-Gly1 | 5.2 | 125,480 | 25.1 |
| DNP-Gly2 | 7.8 | 98,650 | 19.7 |
| DNP-Gly3 | 9.5 | 75,320 | 15.1 |
| DNP-Gly4 | 10.9 | 51,200 | 10.2 |
| DNP-Gly5 | 12.1 | 33,150 | 6.6 |
Note: This data is for illustrative purposes only. Actual retention times and peak areas will depend on the specific HPLC conditions and the efficiency of the labeling reaction.
References
- 1. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Peptide Mapping with Dinitrophenyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mapping is a cornerstone analytical technique in the biopharmaceutical industry for protein characterization. It is essential for confirming the primary structure of proteins, identifying post-translational modifications (PTMs), and ensuring lot-to-lot consistency of therapeutic proteins.[1][2][3] Chemical derivatization of peptides with reagents that introduce a specific tag can enhance detection and aid in characterization. One such classic and effective method involves the use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNP), also known as Sanger's reagent.
Historically, FDNP was pivotal in the first sequencing of a protein, insulin, by Frederick Sanger.[4][5] The reagent reacts with the N-terminal α-amino group of a peptide and the ε-amino group of lysine (B10760008) residues through a nucleophilic aromatic substitution.[4] This process attaches a 2,4-dinitrophenyl (DNP) group, which can be readily detected by UV absorbance or mass spectrometry. In a modern peptide mapping workflow, DNP derivatization can be a valuable tool for N-terminal sequencing and for creating a unique peptide fingerprint to confirm protein identity and integrity.[1][6] This application note provides a detailed experimental workflow and protocols for peptide mapping incorporating DNP derivatization, tailored for analysis by liquid chromatography-mass spectrometry (LC-MS).
Principle of DNP Derivatization in Peptide Mapping
The core of this workflow is the reaction of FDNP with primary amines in peptides under mildly alkaline conditions. The highly electrophilic carbon atom bonded to fluorine in FDNP is susceptible to nucleophilic attack by the lone pair of electrons on the primary amino groups of peptides (N-terminus and lysine side chains). The reaction results in the formation of a stable, yellow-colored DNP-peptide derivative. This derivatization adds a predictable mass to the modified peptides, which can be precisely measured by mass spectrometry, and the DNP group's chromophore allows for UV detection.[4][7]
Under specific conditions, other nucleophilic residues such as the imidazole (B134444) group of histidine, the phenolic hydroxyl group of tyrosine, and the sulfhydryl group of cysteine can also be labeled with DNP. This can be leveraged for selective labeling and analysis of these residues.
Experimental Workflow Overview
The overall experimental workflow for peptide mapping with dinitrophenyl groups can be broken down into several key stages, from sample preparation to data analysis.
Caption: Overall experimental workflow for peptide mapping with DNP groups.
Detailed Experimental Protocols
Protocol 1: Protein Sample Preparation
This protocol outlines the steps for preparing a protein sample for enzymatic digestion.
-
Protein Denaturation:
-
Dissolve the protein sample in a denaturation buffer (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea, 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-10 mg/mL.
-
Incubate the solution at 37°C for 1 hour to ensure complete unfolding of the protein.
-
-
Reduction of Disulfide Bonds:
-
Add dithiothreitol (B142953) (DTT) to the denatured protein solution to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation of Cysteine Residues:
-
Cool the solution to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 1 hour to alkylate the free sulfhydryl groups of cysteine residues, preventing the reformation of disulfide bonds.
-
-
Buffer Exchange:
-
Remove the denaturation, reduction, and alkylation reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
This can be achieved using dialysis, gel filtration columns, or centrifugal filter units with an appropriate molecular weight cutoff.
-
Protocol 2: Enzymatic Digestion and DNP Derivatization
This protocol describes the enzymatic digestion of the prepared protein followed by derivatization with FDNP.
-
Enzymatic Digestion:
-
Adjust the protein concentration to approximately 1 mg/mL with the digestion buffer.
-
Add a protease, such as trypsin, at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37°C for 4-18 hours.
-
-
DNP Derivatization:
-
To the peptide digest, add an equal volume of a 2% (w/v) solution of FDNP in ethanol.
-
Adjust the pH of the mixture to approximately 8.5-9.0 with a suitable base (e.g., sodium bicarbonate or triethylamine).
-
Incubate the reaction mixture at 40°C for 1 hour in the dark.
-
Quench the reaction by adding a small amount of an amino-containing compound (e.g., glycine) or by acidifying the solution with a mild acid (e.g., 1% formic acid) to pH 3-4.
-
The resulting solution containing DNP-derivatized peptides is ready for LC-MS analysis.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Sample Preparation Method for Accurate Analysis of Nonenzymatic PTMs in Biotherapeutic Proteins with Peptide Mapping [promega.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lcms.cz [lcms.cz]
- 7. Automated Data Processing Workflows for Targeted Peptide Mapping Data Analysis and Reporting [genedata.com]
Application Notes and Protocols for Selective Peptide Labeling with N-(2,4-Dinitrophenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective labeling of peptides using N-(2,4-Dinitrophenyl)glycine. This method is particularly useful for introducing a stable chromophoric tag at the N-terminus of peptides, facilitating their detection and quantification in various research and drug development applications.
Introduction
This compound is a chemical reagent used for the selective modification of the primary amino group at the N-terminus of a peptide. The 2,4-dinitrophenyl (DNP) group is a well-established chromophore that absorbs light in the ultraviolet-visible range, making it a useful tag for spectrophotometric detection. The reaction, analogous to the Sanger's reagent (1-fluoro-2,4-dinitrobenzene), proceeds via a nucleophilic aromatic substitution, forming a stable covalent bond between the DNP moiety and the peptide's N-terminal amino acid.[1] This labeling strategy is particularly advantageous when the peptide of interest has a glycine (B1666218) at its N-terminus, as it allows for the introduction of a DNP-glycine unit.
The primary application of this labeling technique lies in the quantification of peptides and in the study of peptide-protein interactions. The DNP group can also serve as a hapten for antibody recognition, enabling the development of immunoassays. Furthermore, in the context of fluorescence resonance energy transfer (FRET) studies, the DNP group can act as an efficient quencher for various fluorophores.[2]
Principle of the Reaction
The selective labeling of a peptide's N-terminus with this compound is based on the nucleophilic attack of the unprotonated α-amino group of the peptide on the electron-deficient aromatic ring of the dinitrophenyl moiety. The reaction is typically carried out under mild alkaline conditions to ensure that the N-terminal amino group is in its nucleophilic, unprotonated state. The presence of the glycine spacer in the reagent can potentially enhance solubility and reduce steric hindrance during the reaction.
Applications
-
Peptide Quantification: The strong absorbance of the DNP group allows for the colorimetric quantification of labeled peptides.
-
Immunoassays: DNP-labeled peptides can be used as antigens to elicit antibody responses or as detection probes in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.
-
Fluorescence Quenching: The DNP group is an effective quencher for various fluorophores, making DNP-labeled peptides valuable tools in FRET-based assays for studying enzyme activity and molecular interactions.[2]
-
Peptide Mapping and Identification: The introduction of the DNP group alters the retention time of peptides in reverse-phase high-performance liquid chromatography (RP-HPLC), aiding in peptide mapping and identification.
-
Drug Development: Labeled peptides can be used to study the pharmacokinetics and pharmacodynamics of peptide-based drug candidates.
Experimental Protocols
Protocol 1: N-Terminal Labeling of Peptides with this compound
This protocol describes the general procedure for the selective labeling of the N-terminal amino group of a peptide with this compound.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Centrifuge
-
Lyophilizer
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of 0.1 M sodium bicarbonate buffer (pH ~8.5). If the peptide has poor aqueous solubility, a small amount of an organic co-solvent like DMF can be added.
-
Reagent Preparation: Dissolve a 5 to 10-fold molar excess of this compound in DMF.
-
Labeling Reaction: Add the this compound solution to the peptide solution dropwise while gently stirring.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature in the dark. The reaction progress can be monitored by RP-HPLC.
-
Reaction Quenching (Optional): The reaction can be stopped by acidification with a small amount of dilute HCl.
-
Precipitation and Washing: Precipitate the DNP-labeled peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the precipitate. Wash the pellet several times with cold diethyl ether to remove unreacted this compound.
-
Purification: Purify the DNP-labeled peptide using RP-HPLC.[3][4]
-
Lyophilization: Lyophilize the purified fractions to obtain the DNP-labeled peptide as a powder.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Table 1: Typical Reaction Conditions for N-Terminal Peptide Labeling
| Parameter | Recommended Condition | Notes |
| pH | 8.0 - 9.0 | Ensures the N-terminal amine is deprotonated and nucleophilic. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures may lead to side reactions. |
| Solvent | Aqueous buffer (e.g., NaHCO₃) with minimal DMF | DMF helps to solubilize the labeling reagent. |
| Molar Ratio (Reagent:Peptide) | 5:1 to 10:1 | A molar excess of the labeling reagent drives the reaction to completion. |
| Reaction Time | 4 - 12 hours | Monitor reaction progress by HPLC to determine the optimal time. |
Protocol 2: Purification of DNP-Labeled Peptides by RP-HPLC
This protocol outlines the purification of the DNP-labeled peptide from the reaction mixture using reversed-phase HPLC.[3][4]
Materials:
-
Crude DNP-labeled peptide solution
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Equipment:
-
RP-HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude DNP-labeled peptide in a small volume of Mobile Phase A. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes. The DNP group increases the hydrophobicity of the peptide, which will result in a longer retention time compared to the unlabeled peptide.
-
Detection: Monitor the elution profile at a wavelength of 220 nm (for the peptide backbone) and 360 nm (for the DNP group).
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified DNP-labeled peptide.
Table 2: Typical RP-HPLC Parameters for DNP-Peptide Purification
| Parameter | Condition |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical), 10-20 mL/min (preparative) |
| Gradient | 5-65% B over 30 minutes (adjust as needed) |
| Detection Wavelength | 220 nm and 360 nm |
Protocol 3: Mass Spectrometric Analysis of DNP-Labeled Peptides
This protocol describes the characterization of the purified DNP-labeled peptide using mass spectrometry to confirm successful labeling.
Equipment:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer
Procedure:
-
Sample Preparation: Prepare the purified DNP-labeled peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Analysis: Acquire the mass spectrum of the labeled peptide.
-
Data Analysis:
-
Calculate the expected molecular weight of the DNP-labeled peptide. The mass increase corresponding to the addition of a DNP-glycine moiety (C₈H₅N₃O₅) is approximately 223.15 Da.
-
Compare the experimentally observed molecular weight with the calculated molecular weight to confirm the successful conjugation.
-
Perform tandem mass spectrometry (MS/MS) to confirm the site of labeling at the N-terminus. Fragmentation should yield b- and y-ions that are consistent with the DNP group being attached to the N-terminal amino acid.
-
Table 3: Expected Mass Shift Upon Labeling
| Labeling Reagent | Moiety Added | Mass Shift (Monoisotopic) |
| This compound | C₈H₅N₃O₅ | +223.0229 Da |
Visualizations
Caption: Workflow for selective N-terminal peptide labeling.
Caption: Key components and steps in the labeling process.
References
Application Notes and Protocols for the Chromatographic Separation of DNP-Amino Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise separation and quantification of amino acid stereoisomers are critical in various scientific disciplines, including pharmaceutical drug development, neuroscience, and food science. The biological activity of peptides and proteins is intrinsically linked to the stereochemistry of their constituent amino acids. Consequently, the accurate determination of enantiomeric purity is a fundamental requirement. This document provides detailed application notes and protocols for the chromatographic separation of 2,4-dinitrophenyl (DNP) derivatized amino acid stereoisomers, a robust and widely used method for chiral amino acid analysis.
DNP-derivatization of the primary amino group serves two main purposes: it introduces a strong chromophore, enhancing UV detection, and it modifies the analyte's structure, which can facilitate chiral recognition on a suitable stationary phase. This guide covers the essential aspects of this technique, from sample preparation to chromatographic analysis and data interpretation.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with 2,4-Dinitrofluorobenzene (DNFB)
This protocol outlines the procedure for the derivatization of amino acids to their corresponding N-DNP-amino acids.
Materials:
-
Amino acid standard or sample
-
2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 1% w/v in ethanol)
-
Sodium bicarbonate buffer (e.g., 1 M, pH 9.0)
-
Hydrochloric acid (e.g., 1 M)
-
Ethanol
-
Water, HPLC grade
-
Vials for reaction
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in the sodium bicarbonate buffer to a suitable concentration (e.g., 1 mg/mL).
-
Derivatization Reaction: To the amino acid solution, add an excess of the DNFB solution. A typical ratio is 2:1 (DNFB:amino acid) on a molar basis.
-
Incubation: Cap the vial tightly and incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour) in the dark. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC run.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium bicarbonate by adding hydrochloric acid dropwise until the pH is approximately 7.
-
Extraction (Optional): The DNP-amino acid derivative can be extracted from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate (B1210297) if further purification is required.
-
Final Preparation: Evaporate the solvent (if extraction was performed) under a stream of nitrogen. Reconstitute the dried residue in the mobile phase to be used for HPLC analysis. The sample is now ready for injection.
Protocol 2: HPLC Separation of DNP-Amino Acid Stereoisomers
This protocol provides a general framework for the HPLC analysis of DNP-amino acid enantiomers using a chiral stationary phase. Specific conditions will vary depending on the column and the specific amino acids being analyzed.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Pump capable of delivering a precise and stable flow rate
-
Autosampler
-
Column oven for temperature control
-
UV-Vis detector
-
Chromatographic Conditions (General):
-
Chiral Stationary Phases (CSPs): A variety of CSPs can be employed for the separation of DNP-amino acid stereoisomers. The choice of column is critical for achieving successful enantioseparation. Common types include:
-
Cyclodextrin-based CSPs: (e.g., naphthylethylcarbamate-β-cyclodextrin bonded phase). These phases separate enantiomers based on the formation of transient diastereomeric inclusion complexes.
-
Polysaccharide-based CSPs: (e.g., Daicel CHIRALPAK® series). These columns, typically based on cellulose (B213188) or amylose (B160209) derivatives, offer a wide range of enantioselectivity.
-
Macrocyclic Glycopeptide-based CSPs: (e.g., MilliporeSigma CHIROBIOTIC™ T). These columns are effective for separating a broad range of chiral compounds, including derivatized amino acids.
-
Crown Ether-based CSPs: (e.g., Regis Technologies ChiroSil®, Daicel CROWNPAK®). These are particularly well-suited for the separation of compounds with primary amino groups.[1]
-
-
Mobile Phase: The mobile phase composition is a critical parameter for optimizing the separation. It typically consists of a mixture of an organic modifier (e.g., acetonitrile, methanol, ethanol) and an aqueous buffer or an acidic additive. The exact ratio and additives will depend on the chosen CSP and the specific DNP-amino acids.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min for analytical columns.
-
Column Temperature: Temperature can influence retention times and resolution. A constant and controlled temperature (e.g., 25°C) is recommended for reproducibility.
-
Detection: UV detection is commonly used, with the wavelength set to the maximum absorbance of the DNP chromophore (typically around 340-360 nm).
Data Presentation
The following tables summarize representative quantitative data for the chromatographic separation of amino acid stereoisomers. Note that direct comparisons between different studies can be challenging due to variations in experimental conditions.
Table 1: Separation of Underivatized Amino Acid Enantiomers on a CHIROBIOTIC® T Column *
| Amino Acid | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity (α) | Resolution (Rs) |
| DL-Serine | 4.05 | 5.16 | 1.30 | 4.54 |
| DL-Threonine | 4.23 | 4.62 | 1.09 | 2.09 |
| DL-Alanine | 4.74 | 6.16 | 1.30 | 5.54 |
| DL-Valine | 4.47 | 5.39 | 1.20 | 3.93 |
| DL-Leucine | 4.42 | 5.94 | 1.34 | 6.39 |
| DL-Isoleucine | 4.35 | 5.66 | 1.30 | 5.83 |
| DL-Methionine | 4.81 | 6.67 | 1.39 | 6.56 |
| DL-Phenylalanine | 4.99 | 6.17 | 1.24 | 6.17 |
| DL-Tryptophan | 5.10 | 6.28 | 1.23 | 3.90 |
| DL-Asparagine | 5.27 | 6.84 | 1.30 | 4.64 |
| DL-Glutamine | 4.93 | 6.03 | 1.22 | 4.51 |
*Data adapted from MilliporeSigma application note for underivatized amino acids. While not DNP derivatives, this table illustrates the typical data presentation for chiral separations on a macrocyclic glycopeptide CSP.
Table 2: HPLC Separation of DNP-Amino Acid Enantiomers on a Naphthylethylcarbamate-β-Cyclodextrin Bonded Phase *
| DNP-Amino Acid | Mobile Phase (Acetonitrile:Water) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| DNP-Alanine | 80:20 | 2.15 | 1.12 | 1.50 |
| DNP-Valine | 80:20 | 1.88 | 1.18 | 2.10 |
| DNP-Leucine | 80:20 | 1.65 | 1.25 | 2.80 |
| DNP-Phenylalanine | 70:30 | 3.54 | 1.08 | 1.10 |
*Illustrative data based on trends observed in the literature for this type of CSP. Actual values may vary.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts in the chromatographic separation of DNP-amino acid stereoisomers.
Caption: Experimental workflow for the analysis of DNP-amino acid stereoisomers.
Caption: Principle of chiral separation on a chiral stationary phase.
Caption: Key factors influencing the resolution of DNP-amino acid stereoisomers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,4-Dinitrophenyl)glycine
Welcome to the technical support center for the synthesis of N-(2,4-Dinitrophenyl)glycine (DNP-Glycine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle for the synthesis of this compound?
A1: The synthesis of this compound is based on the nucleophilic aromatic substitution reaction between the amino group of glycine (B1666218) and 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. The electron-withdrawing nitro groups on the DNFB ring activate the fluorine atom for displacement by the nucleophilic amino group of glycine.[1]
Q2: Why is the pH of the reaction mixture critical for a high yield?
A2: The pH of the reaction mixture is crucial because the free, unprotonated amino group (-NH2) of glycine is the nucleophilic species that attacks the DNFB molecule. In acidic conditions, the amino group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. A basic pH ensures a sufficient concentration of the reactive unprotonated form of glycine.
Q3: What is the optimal pH for this reaction?
A3: While the optimal pH can vary slightly based on other reaction conditions, a pH in the range of 8.5 to 9.5 is generally recommended to ensure the glycine's amino group is sufficiently deprotonated without promoting significant hydrolysis of the DNFB reagent.
Q4: What are the common side reactions that can lower the yield?
A4: The primary side reaction is the hydrolysis of 2,4-dinitrofluorobenzene (DNFB) to form 2,4-dinitrophenol, particularly at a high pH. Another potential side reaction is the reaction of DNFB with any ammonia (B1221849) present in the reaction mixture, which would lead to the formation of 2,4-dinitroaniline.[2][3][4]
Q5: How can I purify the synthesized this compound?
A5: The most common method for purifying DNP-glycine is recrystallization. Ethanol (B145695) or a mixture of ethanol and water is often an effective solvent system for this purpose. The crude product is dissolved in the hot solvent and allowed to cool slowly, leading to the formation of purified crystals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH: The reaction mixture may be too acidic, protonating the amino group of glycine. | Adjust the pH of the reaction mixture to between 8.5 and 9.5 using a suitable base, such as sodium bicarbonate or sodium carbonate. |
| Inactive DNFB: The 2,4-dinitrofluorobenzene may have degraded due to improper storage or exposure to moisture. | Use fresh, high-quality DNFB. Store the reagent in a cool, dry, and dark place. | |
| Low Reaction Temperature: The reaction rate may be too slow at a lower temperature. | Gently warm the reaction mixture to a temperature between 40-50°C to increase the reaction rate. Monitor for potential increases in side reactions. | |
| Yellow Precipitate is Not the Desired Product | Formation of 2,4-dinitrophenol: Excessive pH or prolonged reaction time at elevated temperatures can lead to the hydrolysis of DNFB. | Maintain the pH in the optimal range and avoid excessive heating. Purify the product via recrystallization to remove 2,4-dinitrophenol. |
| Formation of 2,4-dinitroaniline: Presence of ammonia in the reaction mixture. | Ensure all reagents and solvents are free from ammonia contamination. | |
| Difficulty in Product Purification | Oiling out during recrystallization: The chosen solvent may not be ideal, or the cooling process may be too rapid. | Experiment with different solvent systems, such as varying the ethanol/water ratio. Ensure the solution cools slowly to promote crystal growth. |
| Product remains contaminated after recrystallization: The impurity may have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or consider column chromatography for purification. |
Quantitative Data Summary
| Parameter | Recommended Condition | Expected Outcome |
| pH | 8.5 - 9.5 | Maximizes the concentration of the reactive glycine species while minimizing DNFB hydrolysis. |
| Temperature | Room Temperature to 50°C | A moderate increase in temperature can improve the reaction rate without significantly increasing side reactions. |
| Solvent for Recrystallization | Ethanol or Ethanol/Water | Generally provides good solubility for the crude product at high temperatures and lower solubility at room temperature, allowing for effective purification.[5] |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.
Materials:
-
Glycine
-
2,4-Dinitrofluorobenzene (DNFB)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve Glycine: In a round-bottom flask, dissolve a specific molar amount of glycine in an aqueous solution of sodium bicarbonate (a slight molar excess of NaHCO₃). The concentration should be calculated to achieve a pH of approximately 9.
-
Add DNFB: While stirring, slowly add a solution of 2,4-dinitrofluorobenzene (a slight molar excess compared to glycine) dissolved in a minimal amount of ethanol to the glycine solution.
-
Reaction: Allow the reaction to proceed with continuous stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Gentle warming to 40-50°C can be applied to expedite the reaction if necessary.
-
Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly acidify the solution with dilute hydrochloric acid until the pH is acidic. The yellow this compound will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.
Visualizing the Process
Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting process for low yield in DNP-Glycine synthesis.
Reaction Pathway and Side Reactions
Caption: The chemical reaction pathway for the synthesis of DNP-Glycine, including potential side reactions.
References
Common side reactions in the dinitrophenylation of glycine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the dinitrophenylation of glycine (B1666218) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction occurring during the dinitrophenylation of glycine?
The primary reaction is a nucleophilic aromatic substitution. The amino group of glycine, acting as a nucleophile, attacks the carbon atom of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB or Sanger's reagent) that is bonded to the highly electronegative fluorine atom. The fluorine is subsequently displaced, forming a stable covalent bond between the glycine nitrogen and the dinitrophenyl group, resulting in the formation of N-(2,4-dinitrophenyl)glycine (DNP-glycine).[1][2]
Q2: Why is the dinitrophenylation of glycine significant?
This reaction was famously used by Frederick Sanger in his pioneering work on protein sequencing, for which he was awarded the Nobel Prize.[2] By reacting DNFB with a peptide, the N-terminal amino acid is labeled. Subsequent acid hydrolysis cleaves the peptide bonds, and the labeled N-terminal amino acid (as its DNP-derivative) can be identified, revealing the start of the amino acid sequence.[1][2]
Q3: Are there any major side reactions that occur with the glycine molecule itself?
Due to its simple, non-reactive aliphatic side chain, glycine is not prone to significant side reactions under typical dinitrophenylation conditions. Studies have shown that with simple amino acids like glycine, only the expected N-terminal labeling product is formed. The primary concerns during this reaction are related to the reagent's stability and the optimization of reaction conditions to ensure complete derivatization of the amino group.
Q4: What is the expected appearance of the product, DNP-glycine?
DNP-glycine is typically a yellow crystalline powder. The yellow color is characteristic of the dinitrophenyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of DNP-Glycine | Incorrect pH: The amino group of glycine must be in its deprotonated, nucleophilic form (-NH2) to react with DNFB. If the pH is too acidic, the amino group will be protonated (-NH3+), rendering it non-nucleophilic. | Ensure the reaction is carried out under mildly alkaline conditions (typically pH 8-9). A sodium bicarbonate buffer is commonly used. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or low temperature. | Allow the reaction to proceed for an adequate amount of time (several hours) with stirring. Gentle warming can increase the reaction rate, but avoid excessive heat. | |
| Degradation of DNFB: Sanger's reagent can be hydrolyzed, especially at high pH and temperature, reducing the amount available to react with glycine. | Prepare fresh solutions of DNFB. Avoid unnecessarily high temperatures and prolonged reaction times at high pH. | |
| Yellow Precipitate That Is Not the Product | Hydrolysis of DNFB: The primary side reaction is the hydrolysis of 1-fluoro-2,4-dinitrobenzene to 2,4-dinitrophenol (B41442), which is also a yellow, sparingly soluble compound. This is accelerated by harsh alkaline conditions. | Maintain the recommended pH and temperature. During workup, 2,4-dinitrophenol can be separated from DNP-glycine based on its solubility differences. DNP-glycine is an acid and can be selectively extracted. |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: Unreacted glycine and DNFB, along with the 2,4-dinitrophenol byproduct, can co-precipitate with the DNP-glycine. | After acidification of the reaction mixture, DNP-glycine and 2,4-dinitrophenol will precipitate. Unreacted glycine will remain in the aqueous solution. The DNP-glycine can be separated from 2,4-dinitrophenol by extraction with a suitable organic solvent like ether or ethyl acetate, followed by back-extraction into an aqueous bicarbonate solution, leaving the less acidic 2,4-dinitrophenol in the organic layer. |
| Product Degradation | Harsh Hydrolysis Conditions (if applicable): Although DNP-amino acids are relatively stable to acid hydrolysis, prolonged exposure to strong acids at high temperatures can lead to some degradation. | If hydrolyzing a DNP-peptide to isolate DNP-glycine, use established protocols (e.g., 6M HCl at 110°C for 24 hours) and avoid unnecessarily extending the hydrolysis time. |
| Light Sensitivity: Dinitrophenyl compounds can be sensitive to light. | Store the final product, DNP-glycine, in a dark, cool, and dry place to prevent photochemical degradation. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the dinitrophenylation of glycine.
Materials:
-
Glycine
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Distilled water
Procedure:
-
Dissolution of Glycine: Dissolve a known amount of glycine in an aqueous solution of sodium bicarbonate (e.g., 4% w/v). The amount of sodium bicarbonate should be in molar excess to ensure the glycine's amino group is deprotonated.
-
Addition of DNFB: To the glycine solution, add a solution of DNFB in ethanol. Use a slight molar excess of DNFB relative to glycine.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The solution will turn yellow as the DNP-glycine forms.
-
Removal of Excess DNFB: After the reaction is complete, extract the mixture with diethyl ether to remove any unreacted DNFB. Discard the ether layer.
-
Precipitation of DNP-Glycine: Carefully acidify the aqueous layer with dilute hydrochloric acid until the pH is strongly acidic (pH ~1). The yellow, solid DNP-glycine will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.
-
Purification (Optional): For higher purity, the crude DNP-glycine can be recrystallized from a suitable solvent, such as an ethanol-water mixture.
-
Drying: Dry the purified DNP-glycine in a desiccator.
Visualizations
Reaction Scheme: Dinitrophenylation of Glycine
Caption: Main reaction and a common side reaction.
Experimental Workflow: Synthesis and Purification of DNP-Glycine
Caption: Workflow for DNP-glycine synthesis.
References
Stability issues of DNP-derivatives during acid hydrolysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-dinitrophenyl (DNP) derivatives during acid hydrolysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable are DNP-amino acid derivatives during standard acid hydrolysis for peptide sequencing?
A1: DNP-amino acids are generally considered stable to acid hydrolysis, which is the foundational principle of the Sanger method for N-terminal amino acid identification. The DNP group remains attached to the N-terminal amino acid after the peptide bonds are cleaved.[1] However, stability is not absolute and can be influenced by factors such as light and the specific amino acid. For optimal recovery, hydrolysis should be conducted in the dark.[2] While the DNP-chromophore is robust enough for quantification, some degradation can occur, and it's crucial to use control standards for accurate quantification.[3]
Q2: My recovery of DNP-amino acids is low after hydrolysis. What are the potential causes?
A2: Low recovery can stem from several factors:
-
Degradation of the DNP-derivative: Although generally stable, some DNP-amino acids are more labile than others. Additionally, exposure to light during hydrolysis can cause significant decomposition.[2]
-
Incomplete Hydrolysis: The peptide or protein may not be fully hydrolyzed, leaving the DNP-amino acid as part of a smaller peptide fragment, which will have different chromatographic properties.
-
Extraction Losses: After hydrolysis, DNP-amino acids are typically extracted with an organic solvent like ether.[1] Inefficient extraction, emulsion formation, or partitioning of the derivative into the aqueous phase can lead to significant losses. Mono-DNP-derivatives of amino acids with free amine groups (like lysine) are more soluble in the acid phase and may not be efficiently extracted into the ether layer.[1]
-
Adsorption: DNP-derivatives can adsorb to the surfaces of glassware or reaction vessels, especially if they are not scrupulously clean.
Q3: Are DNP-hydrazone derivatives stable under acidic conditions?
A3: The stability of DNP-hydrazones (formed from the reaction of 2,4-dinitrophenylhydrazine (B122626) with aldehydes or ketones) in acid is more complex. The formation reaction is reversible, and the resulting hydrazone adducts are susceptible to acid-catalyzed hydrolysis, which can lead to their degradation back to the original carbonyl compound and DNPH.[4][5] This instability can affect the reproducibility of quantitative assays.[4] However, some studies have shown that modifying the derivatization procedure, for instance, through intramolecular rearrangement, can yield more stable cyclized DNP-hydrazone derivatives even in acidic media.[6]
Q4: Can the acidic conditions of hydrolysis cause isomerization of DNP-derivatives?
A4: Yes, particularly with DNP-hydrazones. Acid can catalyze the isomerization between E and Z stereoisomers of ketone-2,4-dinitrophenylhydrazones. This can complicate chromatographic analysis, as a single compound may present as two separate peaks.[7]
Q5: What is the optimal pH for ensuring the stability of DNP-amino acid derivatives post-derivatization?
A5: While the derivatization reaction itself is carried out at an alkaline pH (e.g., pH 8.8), the resulting DNP-amino acid derivatives are unstable at this pH.[8] For stabilization, especially for subsequent analysis, the pH should be adjusted to an acidic range. A pH of approximately 2.5 has been shown to stabilize DNP derivatives of amino acids and proteolytic products.[8] Studies have also indicated that in an acid medium and in the absence of light, DNP-amino acids are stable for an extended period.[2]
Troubleshooting Guides
Issue 1: Variable or Low Yield of DNP-Amino Acid
This guide provides a logical workflow for troubleshooting poor recovery of the target DNP-amino acid after hydrolysis and extraction.
Quantitative Data on DNP-Derivative Stability
The stability of DNP-derivatives can be influenced by the specific compound and the conditions. The following table summarizes equilibrium constants for the decomposition of several ketone-2,4-dinitrophenylhydrazones in an acid-catalyzed reaction.
| DNP-Hydrazone Derivative | Equilibrium Constant (K) [carbonyl][DNPH]/[hydrazone][H₂O] |
| 2-Propanone DNP-hydrazone | 0.88 x 10⁻⁴ |
| 2-Butanone DNP-hydrazone | Not specified, but decomposition reaches equilibrium within 10 hours in 0.1 M phosphoric acid.[7] |
| 2-Pentanone DNP-hydrazone | 1.2 x 10⁻⁴ |
| 2-Hexanone DNP-hydrazone | 1.2 x 10⁻⁴ |
| 4-Methyl-2-pentanone DNP-hydrazone | 0.74 x 10⁻⁴ |
| Table adapted from data presented in a study on acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones.[7] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of a DNP-Protein for N-Terminal Analysis
This protocol outlines the key steps for liberating the N-terminal DNP-amino acid from a DNP-derivatized protein or peptide.
Detailed Steps:
-
Sample Preparation: Place the dried DNP-protein or DNP-peptide sample into a heavy-walled glass hydrolysis tube.
-
Acid Addition: Add a sufficient volume of constant-boiling 6M HCl to the tube.
-
Sealing: Freeze the sample in a dry ice/ethanol bath. While frozen, connect the tube to a high-vacuum line and evacuate the air. Thaw the sample and repeat the freeze-thaw cycle to ensure all dissolved gases are removed. Finally, seal the tube with a torch while under vacuum.
-
Hydrolysis: Place the sealed tube in a heating block or oven set to 110°C for 16 to 24 hours. It is critical to wrap the tube in aluminum foil to protect the light-sensitive DNP-derivative from degradation.[2]
-
Sample Recovery: After hydrolysis, cool the tube to room temperature. Carefully open the tube and transfer the contents to a suitable flask.
-
Acid Removal: Remove the HCl by rotary evaporation or under a stream of nitrogen.
-
Extraction: Dissolve the dried hydrolysate in a small amount of distilled water. Transfer the solution to a separatory funnel and extract 3-4 times with diethyl ether. The DNP-amino acid will partition into the ether layer.[1] Note that di-DNP derivatives (e.g., from N-terminal lysine) will also be in the ether layer, while mono-DNP derivatives of lysine (B10760008) (from within the peptide chain) will remain in the acidic aqueous phase.[1]
-
Final Preparation: Combine the ether extracts and evaporate the solvent to yield the dried DNP-amino acid. This sample can then be redissolved in a solvent compatible with the chosen analytical method, such as HPLC.[9]
References
- 1. proteins - How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sanger's Reagent (DNFB) Reaction Cleanup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of excess Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB) from a reaction mixture after N-terminal labeling of proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess Sanger's reagent after the labeling reaction?
Excess Sanger's reagent (DNFB) can interfere with downstream analytical procedures. If not removed, it can react with other molecules, leading to artifacts in techniques like chromatography and mass spectrometry. This can obscure the identification of the dinitrophenyl (DNP)-labeled N-terminal amino acid.
Q2: What are the primary methods for removing unreacted Sanger's reagent?
The main strategies for purifying the DNP-protein/peptide from excess DNFB include:
-
Precipitation and Washing: The labeled protein is often insoluble and can be precipitated out of the reaction mixture. Subsequent washes with appropriate solvents can then remove the soluble, unreacted DNFB.[1]
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Solvent Extraction: This technique is typically used after the acid hydrolysis step to separate the DNP-amino acid from the now-free, unlabeled amino acids. DNP-amino acids are more soluble in organic solvents, allowing for their extraction from the aqueous hydrolysate.[2]
-
Column Chromatography: Following hydrolysis, chromatography can be employed to separate the DNP-amino acid from other components for identification.[1]
Q3: Can I quench the reaction to neutralize excess Sanger's reagent?
While not explicitly detailed as a primary method in the reviewed literature, quenching the reaction by adding a small, amine-containing molecule (like glycine (B1666218) or Tris buffer) could theoretically consume the remaining reactive DNFB. However, this would introduce another DNP-adduct that would also need to be removed during purification. The more established methods are precipitation and extraction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Yellow coloration persists in the aqueous layer after ether extraction of the DNP-amino acid. | Incomplete extraction of the DNP-amino acid or presence of other DNP derivatives. | Perform additional extractions with fresh ether until the aqueous layer is colorless. Ensure the pH of the aqueous layer is acidic to maintain the protonation of any remaining free amino acids, minimizing their transfer to the organic phase. |
| Difficulty precipitating the DNP-protein after the initial labeling reaction. | The DNP-protein may be more soluble than anticipated in the reaction mixture. | Try adding a different anti-solvent or altering the pH to find the isoelectric point of the DNP-protein, which should minimize its solubility. Alternatively, proceed directly to a purification method like dialysis or size-exclusion chromatography if precipitation is not feasible. |
| Low yield of the DNP-protein after precipitation and washing. | The DNP-protein may have some solubility in the wash solvents. | Use ice-cold washing solvents to minimize solubility losses. Reduce the number of washes or the volume of solvent used in each wash, ensuring a balance between purity and yield. |
| Artifact peaks in downstream HPLC or other analysis. | Incomplete removal of excess DNFB or byproducts. | Review the purification protocol. Ensure thorough washing of the precipitated DNP-protein. If using extraction, ensure clean separation of the aqueous and organic phases. Consider an additional purification step, such as solid-phase extraction (SPE), before final analysis. |
Experimental Protocols
Protocol 1: DNP-Protein Precipitation and Washing
This protocol is adapted from the procedure for preparing DNP-insulin.[1]
Objective: To separate the DNP-labeled protein from unreacted DNFB and other reaction components.
Materials:
-
Reaction mixture containing the DNP-protein.
-
Deionized water (cold).
-
Ethanol (cold).
-
Diethyl ether (cold).
-
Centrifuge and centrifuge tubes.
Procedure:
-
Following the reaction of the protein with DNFB in a sodium bicarbonate solution, the DNP-protein may precipitate as a yellow powder.[1]
-
Centrifuge the reaction mixture to pellet the DNP-protein precipitate.
-
Carefully decant the supernatant, which contains the excess DNFB.
-
Wash the pellet by resuspending it in a sufficient volume of cold deionized water.
-
Centrifuge the mixture again and decant the supernatant.
-
Repeat the washing procedure with cold ethanol.[1]
-
Perform a final wash with cold diethyl ether.[1]
-
After the final wash, air-dry the pellet to remove any residual ether. The resulting yellow powder is the purified DNP-protein.
Protocol 2: Solvent Extraction of DNP-Amino Acid After Hydrolysis
This protocol is a general procedure based on the principles of separating DNP-amino acids.[2]
Objective: To isolate the DNP-labeled N-terminal amino acid from the mixture of free amino acids after acid hydrolysis of the DNP-protein.
Materials:
-
Acid hydrolysate of the DNP-protein (typically in 6 M HCl).
-
Diethyl ether or ethyl acetate.
-
Separatory funnel.
-
pH indicator paper or pH meter.
Procedure:
-
Ensure the hydrolysis of the DNP-protein is complete (e.g., by heating in 6 M HCl).[2]
-
Cool the hydrolysate solution to room temperature.
-
Transfer the aqueous hydrolysate to a separatory funnel.
-
Add an equal volume of diethyl ether to the separatory funnel.[1]
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The yellow DNP-amino acid will be extracted into the upper ether layer, while the free amino acids will remain in the lower aqueous layer.[2]
-
Drain the lower aqueous layer into a clean flask.
-
Drain the upper ether layer containing the DNP-amino acid into a separate clean flask.
-
Repeat the extraction of the aqueous layer with fresh diethyl ether at least two more times to ensure complete recovery of the DNP-amino acid.[1]
-
Combine the ether extracts. This solution can then be dried (e.g., over anhydrous sodium sulfate) and the solvent evaporated to yield the DNP-amino acid for chromatographic identification.
Workflow and Pathway Visualizations
Caption: Workflow for the purification of DNP-derivatives after reaction with Sanger's reagent.
References
Technical Support Center: Purification of Crude N-(2,4-Dinitrophenyl)glycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(2,4-Dinitrophenyl)glycine (DNP-glycine).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude DNP-glycine, typically a yellow to orange powder, often contains impurities from the synthesis process. The most common impurities include unreacted starting materials such as glycine (B1666218) and 2,4-dinitrofluorobenzene (DNFB). Additionally, side-products like 2,4-dinitrophenol (B41442) can form through hydrolysis of DNFB. These impurities contribute to the crude product's color and can interfere with downstream applications.
Q2: What is the recommended purification technique for crude DNP-glycine?
A2: Recrystallization is the most common and effective method for purifying crude DNP-glycine. This technique relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures. Column chromatography can also be employed for more challenging separations or for isolating DNP-glycine from complex mixtures.
Q3: Which solvents are suitable for the recrystallization of DNP-glycine?
A3: DNP-glycine is soluble in polar organic solvents.[1] A mixture of ethanol (B145695) and water is a commonly recommended solvent system for the recrystallization of DNP-amino acid derivatives. Other polar solvents like methanol (B129727) or acetone, potentially mixed with water, can also be effective. For highly related compounds like 2,4-dinitrophenylhydrazine, solvents such as n-butyl alcohol, dioxane, and pyridine (B92270) have been used. A small-scale trial is always recommended to determine the optimal solvent or solvent mixture for your specific crude product.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound should be a light yellow to yellow crystalline solid. A significant reduction in the intensity of the yellow or orange color of the crude product is a good visual indicator of successful purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Yield of Purified Product | 1. Too much solvent was used, leading to significant loss of the product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crude material had a very low initial purity. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, cool the mother liquor in an ice bath to recover more product, which can be subjected to a second recrystallization. 2. Preheat the filtration apparatus (funnel and receiving flask) with a small amount of hot solvent before filtering the solution. 3. If the initial purity is extremely low, consider a preliminary purification step like a solvent wash or column chromatography before recrystallization. |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities. 3. The cooling rate is too rapid. | 1. Choose a solvent with a lower boiling point. 2. Add more solvent to the hot solution to ensure all components are fully dissolved before cooling. A pre-purification step might be necessary. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can also promote proper crystallization. |
| Crystals are still colored after recrystallization | 1. Insoluble colored impurities were not removed. 2. Colored impurities are co-crystallizing with the product. | 1. Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool. The addition of a small amount of activated charcoal to the hot solution can help adsorb colored impurities; however, use charcoal sparingly as it can also adsorb the desired product. 2. A second recrystallization using a different solvent system may be necessary. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Evaporate some of the solvent to increase the concentration of the product and then attempt to cool the solution again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
Thin-Layer Chromatography (TLC) Analysis Issues
| Problem | Possible Cause | Solution |
| Spots are streaky | 1. The sample is too concentrated. 2. The compound is highly polar and is interacting strongly with the stationary phase. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a polar solvent like acetic acid or methanol to the developing solvent system to improve spot shape. |
| Poor separation of spots | 1. The solvent system is not optimal. | 1. Adjust the polarity of the developing solvent. For DNP-amino acids on silica (B1680970) gel, a mixture of a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and a polar solvent (e.g., methanol or acetic acid) is often used. Experiment with different ratios to achieve the best separation. |
| Rf value is too high or too low | 1. The eluent is too polar or not polar enough. | 1. If the Rf is too high, decrease the polarity of the eluent. If the Rf is too low, increase the polarity of the eluent. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude DNP-glycine by removing unreacted starting materials and side-products.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare a suitable volume of a 1:1 (v/v) ethanol-water mixture.
-
Dissolution: Place the crude DNP-glycine in an Erlenmeyer flask. Add a magnetic stir bar and a minimal amount of the ethanol-water solvent.
-
Heating: Gently heat the mixture with stirring. Gradually add more of the hot ethanol-water mixture in small portions until the crude product completely dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol-water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Expected Outcome:
-
Appearance: Light yellow crystals.
-
Purity: >98% (as determined by HPLC or other analytical methods).[2][3]
Protocol 2: Column Chromatography of Crude this compound
Objective: To purify crude DNP-glycine using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents: Chloroform, Methanol, Glacial Acetic Acid
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel bed.
-
Sample Preparation: Dissolve a small amount of the crude DNP-glycine in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Loading the Column: Carefully add the prepared sample to the top of the column.
-
Elution: Begin eluting the column with a solvent system of chloroform:methanol:glacial acetic acid (e.g., 95:5:1 v/v/v). The polarity of the eluent can be adjusted to optimize separation.
-
Fraction Collection: Collect the eluting solvent in fractions. The yellow-colored band corresponding to DNP-glycine should be collected. Unreacted DNFB and dinitrophenol will typically elute earlier.
-
Analysis: Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified DNP-glycine.
Data Presentation
Table 1: Solvent Systems for Chromatography of DNP-Amino Acids
| Chromatography Technique | Stationary Phase | Mobile Phase (Solvent System) | Reference |
| Column Chromatography | Silica Gel | Chloroform:Methanol:Glacial Acetic Acid (95:5:1 v/v/v) | Adapted from general DNP-derivative separations |
| Countercurrent Chromatography | - | Chloroform:Acetic Acid:0.1N HCl (2:2:1 v/v/v) | N/A |
Visualizations
References
Preventing degradation of DNP compounds under experimental conditions.
Welcome to the technical support center for dinitrophenyl (DNP) compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent the degradation of DNP compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of DNP compounds?
A1: DNP compounds are susceptible to degradation from several factors, including exposure to light (photolytic decomposition), high temperatures (thermal decomposition), strong oxidizing agents, and reactive oxygen species like free radicals.[1][2][3] The stability of DNP compounds is also significantly influenced by the pH of the solution.[4][5][6] For instance, while diazodinitrophenol (B1670408) (DDNP) is stable in acidic and basic conditions, it undergoes thermal, oxidative, and photolytic degradation.[2]
Q2: How does pH and temperature affect the stability of DNP derivatives?
A2: The stability of DNP compounds is highly dependent on both pH and temperature. For example, DNP derivatives of amino acids formed during derivatization at an alkaline pH (e.g., 8.8) can be unstable.[4] However, adjusting the pH to an acidic level (e.g., 2.5) can stabilize these derivatives.[4] An acidic environment is generally conducive to DNP degradation when induced by low-temperature plasma.[5] Temperature is also a critical factor; elevated temperatures can accelerate degradation, and the propagation of certain reactions, like nitration, is temperature-dependent.[7] Conversely, storing some derivatives at very low temperatures (e.g., -70°C) can sometimes lead to increased degradation due to cryo-concentration effects if the solvent freezes.[8]
Q3: What are the best practices for storing DNP compounds and their solutions?
A3: Proper storage is crucial to maintain the integrity of DNP compounds.
-
Solid Compounds: Solid 2,4-Dinitrophenol (B41442) should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources, oxidizers, shock, and friction.[9] It is highly flammable and can be explosive when dry.[9]
-
Solutions: For DNP-NHS labeling reagents, desiccated product can be stored at 2-8°C for at least two years.[10] Once dissolved in acetonitrile (B52724) or DMSO, the solution is stable for at least two days at 2-8°C and can be stored long-term at -80°C.[10] For general compounds in DMSO, storage at 40°C has shown stability for up to 15 weeks for most compounds, though water content is a more significant cause of degradation than oxygen.[11] It is also important to note that freeze/thaw cycles (up to 11 cycles) did not cause significant loss of compound in one study.[11]
Q4: How can I detect and quantify the degradation of DNP compounds?
A4: Several analytical methods are available to detect and quantify DNP compound degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying DNP compounds and their degradation products.[2][12] For more detailed characterization of the degradation products, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) can be used.[2] Other techniques include spectrophotometry and various electrochemical methods.[4][12]
Troubleshooting Guides
Q5: My DNP derivatization reaction for a protease assay is giving inconsistent results. What could be the issue?
A5: Inconsistent results in DNP derivatization assays can stem from issues with pH control. The derivatization reaction with 2,4-dinitrofluorobenzene (DNFB) is typically carried out at an alkaline pH (around 8.8), but the resulting DNP derivatives are unstable at this pH.[4] It is critical to stabilize the products by adjusting the pH to approximately 2.5 immediately after the reaction.[4] Failure to consistently and rapidly acidify the reaction mixture can lead to variable degradation of the DNP products, causing inconsistent measurements.
Q6: I observe unexpected peaks in my HPLC chromatogram after a DNP-labeling experiment. What are they?
A6: Unexpected peaks often correspond to degradation products. DNP compounds can degrade via several pathways, especially under stress conditions like heat, light, or the presence of oxidizing agents.[2] For example, thermal, oxidative, and photolytic stress on diazodinitrophenol (DDNP) results in at least three distinct degradation products.[2] To identify these unknown peaks, it is recommended to perform forced degradation studies (see Protocol 1) and characterize the resulting products using a technique like UHPLC-ESI-MS/MS.[2]
Q7: The color of my DNP stock solution (in DMSO or another organic solvent) has changed over time. Is it still viable?
A7: A color change in your DNP solution may indicate degradation or contamination. 2,4-Dinitrophenol is a yellow crystalline solid, and its solutions are also typically yellow.[9][13] A significant change in color could suggest chemical modification of the DNP molecule. It is advisable to verify the solution's integrity before use. You can do this by running a fresh HPLC analysis and comparing the chromatogram to that of a freshly prepared standard solution. Check for the appearance of new peaks or a decrease in the area of the main DNP peak.
Data and Protocols
Stability of DNP Compounds Under Various Conditions
| Parameter | Condition | Effect on Stability | Reference(s) |
| pH | Alkaline (e.g., pH 8.8) | DNP-amino acid derivatives can be unstable. | [4] |
| Acidic (e.g., pH 2.5) | Stabilizes DNP-amino acid derivatives post-reaction. | [4] | |
| Acidic Environment | Can be conducive to degradation in some processes (e.g., plasma-induced). | [5] | |
| Temperature | Elevated Temperature | Accelerates degradation. | [2][7] |
| Frozen (-70°C in ACN) | Can increase degradation rate due to cryo-concentration. | [8] | |
| 2-8°C (in solution) | DNP-NHS in acetonitrile/DMSO is stable for at least 2 days. | [10] | |
| Light | Photolytic Stress | Causes decomposition. | [2] |
| Oxidation | Oxidative Stress | Causes decomposition. | [2] |
| Free Radicals (e.g., HO•) | Can readily initiate degradation. | [1][3] | |
| Solvent | DMSO with Water | Water content is a more significant factor in degradation than oxygen. | [11] |
Analytical Methods for Stability Assessment
| Method | Principle | Application | Reference(s) |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantifying parent DNP compound and major degradation products. | [2] |
| UHPLC-ESI-MS/MS | High-resolution separation with mass-based identification. | Characterizing and identifying unknown degradation products. | [2] |
| Spectrophotometry | Measures absorbance at a specific wavelength (e.g., 395 nm). | Quantifying DNP derivatives in solution. | [4] |
| Electrochemical Methods | Measures oxidation peak current. | Sensitive determination of DNP in water samples. | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a DNP Compound
This protocol is designed to intentionally degrade a DNP compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
DNP compound of interest
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC-UV or HPLC-MS system, photostability chamber, oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the DNP compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a known concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.
-
Thermal Degradation: Place the solid DNP compound in an oven at 105°C for 24 hours. Also, place a capped vial of the stock solution in an oven at 80°C for 24 hours. Prepare a solution from the solid sample and dilute the liquid sample for HPLC analysis.
-
Photolytic Degradation: Expose the solid DNP compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze the samples by HPLC.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by HPLC. Compare the chromatograms to identify new peaks (degradation products) and quantify the loss of the parent DNP compound.
Visual Guides
DNP Degradation Pathways
Caption: Key environmental factors leading to the degradation of DNP compounds.
Troubleshooting Workflow for Failed DNP-Labeling
References
- 1. tandfonline.com [tandfonline.com]
- 2. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-temperature plasma-induced degradation of aqueous 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. amherst.edu [amherst.edu]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
Overcoming incomplete derivatization in N-terminal labeling.
Welcome to the Technical Support Center for N-Terminal Labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during N-terminal derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete N-terminal derivatization?
A1: Incomplete derivatization in N-terminal labeling can stem from several factors. Key reasons include suboptimal reaction pH, incorrect temperature, inappropriate reagent concentration, and the presence of interfering substances in the sample.[1][2] The accessibility of the N-terminus can also play a crucial role; steric hindrance from the protein's secondary or tertiary structure may prevent the labeling reagent from reaching the target amine group.[3][4] Additionally, the age and storage conditions of the derivatizing reagent can affect its reactivity, leading to lower than expected labeling efficiency.[1]
Q2: How does pH affect the efficiency of N-terminal labeling?
A2: The pH of the reaction buffer is a critical parameter for successful N-terminal derivatization. The N-terminal α-amine group has a pKa value typically in the range of 6.0-8.0, which is lower than the ε-amine group of lysine (B10760008) residues (~10.5).[3] To achieve selective labeling of the N-terminus, the reaction is often carried out at a pH slightly above the pKa of the N-terminal amine but below that of lysine side chains. At a low pH, the N-terminal amine is protonated and thus less nucleophilic, which slows down the reaction.[5] Conversely, a high pH can lead to non-specific labeling of lysine residues and potential side reactions.[6] For many common labeling reagents like NHS esters, a pH range of 7.0-8.5 is often recommended to balance selectivity and reaction rate.[7][8]
Q3: Can the reaction temperature impact the outcome of my N-terminal labeling experiment?
A3: Yes, temperature is a significant factor. While higher temperatures can increase the reaction rate, they can also promote protein degradation, aggregation, or undesirable side reactions.[9] For unstable proteins, conducting the labeling reaction at a lower temperature (e.g., 4°C) may be necessary to maintain protein integrity, although this will likely require a longer incubation time to achieve a comparable yield.[10][11] It is crucial to find an optimal temperature that maximizes derivatization efficiency without compromising the stability of the protein of interest.
Q4: How can I confirm that the labeling has occurred specifically at the N-terminus?
A4: Mass spectrometry (MS) is the most powerful and widely used technique to confirm site-specific N-terminal labeling.[12][13][14] By analyzing the mass shift of the protein or its tryptic peptides, you can determine if the label has been incorporated. Tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the modification by sequencing the labeled peptide and identifying the modified amino acid at the N-terminus.[13][15][16] The observation of a characteristic b1 fragment ion in the MS/MS spectrum of an amidinated peptide, for instance, provides clear evidence of N-terminal labeling.[12]
Troubleshooting Guides
Problem: Low or No Derivatization Detected
This guide provides a systematic approach to troubleshooting experiments where N-terminal labeling yields are unexpectedly low or absent.
Click to expand the troubleshooting workflow
Caption: Troubleshooting workflow for non-specific N-terminal derivatization.
Step-by-Step Troubleshooting:
-
Check Reaction pH:
-
Question: Is the reaction pH too high?
-
Action: A high pH will deprotonate the ε-amine groups of lysine residues, making them more nucleophilic and prone to reacting with the labeling reagent. Lowering the pH to a range of 7.0-7.5 can significantly improve the selectivity for the N-terminal α-amine. [3]
-
-
Check Reagent Concentration:
-
Question: Is the molar excess of the labeling reagent too high?
-
Action: A large excess of the derivatizing agent can drive the reaction towards non-specific labeling. Perform a titration of the labeling reagent to find the lowest concentration that still provides an acceptable level of N-terminal labeling while minimizing side reactions.
-
-
Check Incubation Time and Temperature:
-
Question: Are the incubation time and temperature excessive?
-
Action: Prolonged reaction times or elevated temperatures can increase the likelihood of non-specific labeling. [17]Try reducing the incubation time or performing the reaction at a lower temperature.
-
Data Presentation
Table 1: Influence of pH on N-terminal Derivatization Efficiency
| pH | Relative Derivatization Rate | Selectivity for N-terminus vs. Lysine | Recommended Reagent Type |
| 6.0 | Low | High | NHS Esters, Aldehydes |
| 7.0 | Moderate | High | NHS Esters, 2-Pyridinecarboxyaldehyde (2-PCA) |
| 7.5 | High | Moderate to High | NHS Esters, 2-PCA, Sortase A |
| 8.5 | High | Moderate | Sortase A, Diazotransfer reagents |
| > 9.0 | High | Low | Not recommended for selective labeling |
This table provides a generalized summary based on established principles of amine reactivity. [3][5][18]Actual results may vary depending on the specific protein and labeling reagent.
Table 2: Effect of Reaction Conditions on Sortase-mediated N-terminal Labeling
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Temperature | 4°C | 25°C | Higher yield at 25°C, but 4°C may be necessary for unstable proteins. [19] |
| Incubation Time | 1 hour | 4 hours | Increased labeling with longer incubation, may reach a plateau. [20] |
| Sortase Conc. | Low (e.g., 1 µM) | High (e.g., 10 µM) | Higher enzyme concentration can increase reaction rate. [19] |
| Ca2+ (for some Sortases) | Absent | Present (e.g., 10 mM) | Essential for the activity of Ca2+-dependent sortases. [19] |
Experimental Protocols
General Protocol for N-terminal Labeling using NHS Esters
This protocol provides a general workflow for the N-terminal labeling of a protein using an N-hydroxysuccinimide (NHS) ester-functionalized reagent.
-
Protein Preparation:
-
Prepare the protein of interest in a suitable buffer, free of primary amines (e.g., PBS or HEPES), at a concentration of 1-5 mg/mL.
-
Ensure the pH of the buffer is between 7.0 and 8.0 for optimal N-terminal selectivity.
-
-
Reagent Preparation:
-
Dissolve the NHS ester reagent in a dry, aprotic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Gently mix the reaction and incubate at room temperature for 1 hour or at 4°C for 2-4 hours. Protect from light if using a fluorescent label. [10]
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Remove the excess, unreacted label and quenching agent by size-exclusion chromatography (desalting column) or dialysis.
-
-
Analysis:
Workflow for Sortase-Mediated N-terminal Labeling
This protocol outlines the key steps for site-specific N-terminal labeling using Sortase A.
Caption: Experimental workflow for sortase-mediated N-terminal labeling.
Detailed Steps:
-
Protein Engineering and Preparation:
-
The protein of interest must be engineered to have an N-terminal glycine (B1666218) stretch (typically 1-5 glycines). [19] * Express and purify the glycine-tagged protein.
-
-
Labeling Peptide Preparation:
-
Synthesize a peptide containing the sortase recognition motif (e.g., LPETG) followed by the desired label (fluorophore, biotin, etc.).
-
-
Reaction Setup:
-
In a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5), combine the N-terminally tagged protein, the labeling peptide (typically at a 1-5 fold molar excess), and purified Sortase A enzyme. [19]
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., 25°C) for 1-4 hours. [20]
-
-
Purification:
-
Purify the labeled protein from the unreacted peptide, Sortase A (which is often His-tagged for easy removal), and other reaction components using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
-
-
Analysis:
-
Verify the successful and specific labeling of the protein's N-terminus using SDS-PAGE and mass spectrometry.
-
References
- 1. support.waters.com [support.waters.com]
- 2. N-Terminal Sequencing: 8 Common Mistakes You Must Avoid | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Exploiting Protein N-Terminus for Site-Specific Bioconjugation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. Influence of pH and salts on DMF-DMA derivatization for future Space Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of pH and temperature on photoaffinity labeling of Family B G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of N-terminal protein processing sites by chemical labeling mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. khoury.northeastern.edu [khoury.northeastern.edu]
- 14. MS-Based Protein N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. An enhanced method for peptides sequencing by N-terminal derivatization and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]
- 19. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: N-(2,4-Dinitrophenyl)glycine (Sanger's Method) vs. Edman Degradation for N-Terminal Analysis
For researchers, scientists, and drug development professionals, accurate N-terminal analysis of proteins and peptides is a cornerstone of biochemical characterization. The choice of method for this analysis can significantly impact the quality and utility of the resulting data. This guide provides a detailed, objective comparison between the classical Sanger's method, which utilizes N-(2,4-Dinitrophenyl)glycine formation, and the more modern Edman degradation technique.
This comparison delves into the fundamental principles, experimental protocols, performance metrics, and key advantages and limitations of each method, supported by experimental data to inform your selection process.
Principle of the Methods
Sanger's Method: Developed by Frederick Sanger in the 1940s, this was the first successful method for N-terminal amino acid identification.[1][2] The core principle involves the chemical labeling of the free α-amino group at the N-terminus of a polypeptide with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent.[1][2][3][4] This reaction, carried out under mild alkaline conditions, forms a stable, yellow-colored dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1][3] Subsequent complete acid hydrolysis of the polypeptide cleaves all peptide bonds, releasing the DNP-N-terminal amino acid and the remaining unmodified amino acids. The DNP-amino acid is then identified by chromatography. A major drawback of this method is its destructive nature; only the N-terminal residue is identified while the rest of the peptide is destroyed during hydrolysis, precluding any further sequential analysis of the same sample.[1][2]
Edman Degradation: Developed by Pehr Edman in 1950, this method revolutionized protein sequencing by allowing for the sequential removal and identification of amino acids from the N-terminus.[5][6] The Edman degradation is a cyclical process that involves three key steps:
-
Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions. PITC specifically attaches to the uncharged N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), which cleaves the peptide bond between the first and second amino acids. This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[3]
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. The PTH-amino acid is then identified using chromatographic methods, typically high-performance liquid chromatography (HPLC). The shortened peptide can then re-enter the cycle for the identification of the next amino acid.
Performance Comparison
The choice between Sanger's method and Edman degradation often comes down to the specific requirements of the experiment, including sensitivity, the need for sequential data, and sample availability. The following table summarizes the key performance metrics for each method.
| Feature | This compound (Sanger's Method) | Edman Degradation |
| Principle | N-terminal labeling followed by complete peptide hydrolysis. | Sequential removal and identification of N-terminal amino acids. |
| Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Phenylisothiocyanate (PITC) |
| Analysis Type | Single N-terminal residue identification. | Sequential N-terminal sequencing. |
| Sensitivity | Low (nanomole to micromole range). | High (low picomole to femtomole range). |
| Sample Requirement | Relatively large amounts of purified protein (micrograms to milligrams).[1] | Low amounts of purified protein (10-100 picomoles, with modern instruments achieving 1-5 picomoles).[7][8][9] |
| Efficiency/Speed | Very slow and laborious, entirely manual.[1] | Moderate speed, can be automated. A single cycle takes approximately 30-60 minutes in an automated sequencer. |
| Read Length | 1 amino acid. | Up to 30-60 amino acids with high accuracy. |
| Peptide Integrity | The entire peptide is destroyed during hydrolysis.[1][2] | The remaining peptide is preserved for subsequent cycles. |
| Automation | Not automated. | Fully automated systems are widely available. |
| Key Advantage | Historically significant as the first method for N-terminal analysis. | Enables sequential analysis, providing more extensive sequence information. |
| Key Limitation | Destructive method, only identifies the first amino acid.[1][2] | Ineffective for proteins with a blocked N-terminus. |
Experimental Protocols
This compound (Sanger's Method) Protocol
This protocol outlines the general steps for identifying the N-terminal amino acid using Sanger's reagent.
Materials:
-
Purified peptide/protein sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution in ethanol (B145695)
-
Sodium bicarbonate buffer (pH ~8.5)
-
6 M Hydrochloric acid (HCl)
-
Ether
-
Chromatography system (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC))
-
DNP-amino acid standards
Procedure:
-
Labeling of the N-terminal amino acid:
-
Dissolve the peptide/protein sample in a suitable buffer (e.g., sodium bicarbonate buffer).
-
Add an ethanolic solution of FDNB to the sample.
-
Incubate the reaction mixture at room temperature for approximately 2 hours with gentle mixing. The solution will turn yellow upon the formation of the DNP-peptide.
-
-
Precipitation and Washing:
-
Precipitate the DNP-peptide by adding acid.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the precipitate with water, followed by ethanol and ether to remove unreacted FDNB and other impurities. Air-dry the DNP-peptide.
-
-
Acid Hydrolysis:
-
Add 6 M HCl to the dried DNP-peptide.
-
Seal the tube and heat at 110°C for 12-24 hours to completely hydrolyze the peptide bonds.
-
-
Extraction of DNP-amino acid:
-
After hydrolysis, cool the solution.
-
Extract the yellow DNP-amino acid into ether. The free amino acids will remain in the aqueous phase.
-
Separate the ether layer and evaporate it to dryness.
-
-
Identification of DNP-amino acid:
-
Dissolve the dried DNP-amino acid residue in a suitable solvent.
-
Spot the sample onto a TLC plate or inject it into an HPLC system alongside DNP-amino acid standards.
-
Identify the N-terminal amino acid by comparing the retention time or Rf value of the sample with that of the standards.
-
Edman Degradation Protocol (Manual)
This protocol provides a general outline for a manual Edman degradation cycle. Automated sequencers perform these steps in a controlled environment.
Materials:
-
Purified peptide/protein sample
-
Phenylisothiocyanate (PITC) solution
-
Coupling buffer (e.g., pyridine (B92270) or N-methylmorpholine in aqueous solution, pH ~9)
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvent for extraction (e.g., n-butyl chloride or ethyl acetate)
-
Aqueous acid for conversion (e.g., 1 M HCl)
-
HPLC system for PTH-amino acid analysis
-
PTH-amino acid standards
Procedure:
-
Coupling Reaction:
-
The peptide is immobilized on a solid support or is in solution.
-
Add the coupling buffer to the peptide to create alkaline conditions.
-
Add PITC and incubate at around 50°C for 20-30 minutes to form the PTC-peptide.
-
Dry the sample completely under a vacuum.
-
-
Cleavage Reaction:
-
Add anhydrous TFA to the dried PTC-peptide.
-
Incubate at 50°C for 1-5 minutes. This cleaves the N-terminal residue as an ATZ-amino acid.
-
Dry the sample to remove the TFA.
-
-
Extraction of the ATZ-amino acid:
-
Add an organic solvent (e.g., n-butyl chloride) to selectively extract the ATZ-amino acid, leaving the shortened peptide behind.
-
Transfer the organic phase containing the ATZ-amino acid to a new tube.
-
-
Conversion to PTH-amino acid:
-
Dry the extracted ATZ-amino acid.
-
Add aqueous acid (e.g., 1 M HCl) and heat at 80°C for 10 minutes to convert the ATZ-amino acid to the more stable PTH-amino acid.
-
Dry the sample to remove the acid.
-
-
Identification of the PTH-amino acid:
-
Dissolve the PTH-amino acid in a suitable solvent for HPLC.
-
Inject the sample into an HPLC system and compare the retention time with a standard mixture of PTH-amino acids to identify the amino acid from that cycle.
-
-
Repeat Cycle:
-
The remaining peptide from step 3 is dried and subjected to the next cycle of Edman degradation, starting with the coupling reaction.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both Sanger's method and Edman degradation.
Caption: Workflow of Sanger's method for N-terminal analysis.
Caption: Workflow of the Edman degradation cycle for sequential N-terminal analysis.
Conclusion
Edman degradation, with its ability to sequentially analyze amino acids from the N-terminus, offers a significant advantage for obtaining more extensive sequence information. The automation of Edman degradation has further enhanced its efficiency and sensitivity, making it the preferred chemical method for N-terminal sequencing of purified proteins and peptides, especially when the N-terminus is not blocked. For today's researchers, a thorough understanding of the capabilities and limitations of each method is essential for selecting the most appropriate tool for their specific analytical needs.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. The Sanger method for N-terminus determination is a less common alternati.. [askfilo.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 7. cib.csic.es [cib.csic.es]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to Amino Acid Derivatization: Dabsyl Chloride vs. DNFB
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of a wide range of applications, from proteomics to pharmaceutical quality control. Due to the inherent lack of strong chromophores in most amino acids, pre-column derivatization is a vital step for sensitive detection via HPLC. This guide provides an in-depth comparison of two common derivatizing agents: dabsyl chloride and 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent.
This comparison will delve into their reaction mechanisms, experimental protocols, and performance characteristics, supported by experimental data to facilitate an informed choice for your specific analytical needs.
Introduction to the Derivatizing Agents
Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is a chromophoric labeling reagent that reacts with primary and secondary amino groups of amino acids. The resulting dabsyl-amino acid derivatives are intensely colored and highly stable, allowing for sensitive detection in the visible region of the spectrum.[1] This method is noted for its straightforward procedure, good reproducibility, and the exceptional stability of the formed derivatives.[2][3]
DNFB (1-fluoro-2,4-dinitrobenzene) , famously known as Sanger's reagent, has historical significance in protein chemistry for N-terminal amino acid identification.[4][5] It reacts with the primary and secondary amino groups of amino acids through nucleophilic aromatic substitution to form stable 2,4-dinitrophenyl (DNP) derivatives.[6] These derivatives are readily detectable by UV absorbance.[7]
Performance Comparison: Dabsyl Chloride vs. DNFB
The choice of derivatization reagent significantly impacts the sensitivity, stability, and overall workflow of amino acid analysis. The following table summarizes the key performance characteristics of dabsyl chloride and DNFB based on published data.
| Feature | Dabsyl Chloride | DNFB (Sanger's Reagent) |
| Reaction Principle | Sulfonylation of primary and secondary amines | Nucleophilic aromatic substitution with primary and secondary amines |
| Reaction pH | 8.5 - 9.5[2] | Alkaline (typically pH 8-9)[5] |
| Reaction Temperature | 70°C[2] | Room temperature to 60°C[5][8] |
| Reaction Time | 10 - 30 minutes[2] | Varies; can be up to 2 hours[5] |
| Derivative Stability | Highly stable; can be stored for extended periods at room temperature.[9] | DNP-amino acids are stable to acid hydrolysis.[4] |
| Detection Wavelength | 425 - 465 nm[4] | ~360 nm[10] |
| Sensitivity (HPLC-UV) | High, with a reported sensitivity approaching 5 ng per sample.[4] | Good, with a reported Lower Limit of Quantification (LLOQ) of 1 µmol/L for 23 amino acids. |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and the overall analytical process, the following diagrams illustrate the reaction mechanisms and experimental workflows for both dabsyl chloride and DNFB.
Dabsyl Chloride
DNFB (Sanger's Reagent)
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 3. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Concepts:2,4-dinitrofluorobenzene, N-terminal amino acid identification, .. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. selectscience.net [selectscience.net]
- 8. jascoinc.com [jascoinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid resolution liquid chromatography (RRLC) analysis of amino acids using pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of DNP-Glycine: A Comparative Guide to Mass Spectrometry and NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring the integrity and validity of their work. N-(2,4-Dinitrophenyl)glycine (DNP-glycine), a derivative of the simplest amino acid, is frequently used in various biochemical assays. This guide provides a detailed comparison of two primary analytical techniques for its structural verification: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental data and protocols.
Mass Spectrometry Analysis of DNP-glycine
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural confirmation of DNP-glycine, it provides the exact molecular weight and valuable information on the molecule's composition through fragmentation analysis. The molecular formula for DNP-glycine is C₈H₇N₃O₆, corresponding to a molecular weight of approximately 241.16 g/mol [1][2].
In techniques like Particle Beam Electron Ionization (PB-EI), DNP-glycine is ionized, and the resulting molecular ion (M+) is detected. The mass spectrum of DNP-glycine shows a characteristic molecular ion peak at m/z = 241[3]. The energetic ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the connectivity of its atoms. While detailed fragmentation pathways can be complex, they often involve the loss of small, stable neutral molecules. For DNP-amino acids, fragmentation can occur through processes such as the elimination of CO₂ and H₂O[3].
Alternative Methods for Structural Confirmation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the determination of its precise structure.
-
¹H NMR Spectroscopy : In the proton NMR spectrum of DNP-glycine, distinct signals are expected for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) group of the glycine (B1666218) moiety, and the amine (-NH-) proton. The aromatic protons will appear in the downfield region (typically δ 6-9 ppm), the methylene protons will be a singlet or a doublet depending on the coupling with the amine proton (around δ 4 ppm), and the amine proton will appear as a broad signal. The provided spectrum of DNP-glycine in deuterated acetone (B3395972) shows peaks in these expected regions[4].
-
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments in DNP-glycine. Separate signals will be observed for the carboxyl carbon, the aromatic carbons, and the methylene carbon. The carboxyl carbon is typically found in the δ 170-180 ppm region, the aromatic carbons between δ 110-150 ppm, and the aliphatic methylene carbon further upfield (around δ 40-50 ppm). The spectrum of DNP-glycine in deuterated acetone confirms signals in these characteristic ranges[4].
Comparison of Analytical Techniques
The choice between Mass Spectrometry and NMR for structural confirmation often depends on the specific requirements of the analysis, such as the amount of sample available and the level of detail required.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Information Provided | Molecular weight and fragmentation pattern (connectivity) | Detailed 3D structure and connectivity of atoms |
| Sensitivity | High (picomole to femtomole) | Low (micromole to nanomole) |
| Sample Requirement | Very low (µg to ng) | High (mg) |
| Quantitative Analysis | Can be quantitative with standards | Inherently quantitative |
| Experimental Time | Short (minutes per sample) | Longer (minutes to hours per sample) |
| Typical Cost | Lower | Higher |
Experimental Protocols
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation : Dissolve approximately 1 mg of DNP-glycine in 1 mL of a suitable solvent, such as a mixture of methanol (B129727) and water (50:50 v/v), to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL. To enhance protonation, 0.1% formic acid can be added to the final solution.
-
Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters :
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (Nitrogen) Pressure: 30 - 40 psi
-
Drying Gas (Nitrogen) Flow Rate: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Mass Analyzer Parameters :
-
Scan Range: m/z 50 - 500
-
Acquisition Mode: Positive or negative ion mode. For DNP-glycine, the molecular anion is often the base peak in negative ion mode.
-
-
Data Analysis : Identify the molecular ion peak at m/z 241.16 (for [M+H]⁺) or 240.03 (for [M-H]⁻). Analyze the fragmentation pattern to confirm the presence of the dinitrophenyl and glycine moieties.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of DNP-glycine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing and Analysis : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the DNP-glycine structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural confirmation of DNP-glycine using mass spectrometry.
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for the structural confirmation of DNP-glycine. Mass spectrometry offers high sensitivity and provides rapid confirmation of the molecular weight and key structural motifs through fragmentation. NMR spectroscopy, while requiring more sample and time, delivers an unparalleled level of detail about the complete molecular structure. For comprehensive and unambiguous structural elucidation, a combination of both techniques is often the most robust approach, leveraging the strengths of each to provide orthogonal data for confident characterization.
References
A Comparative Guide to the Validation of HPLC Methods for Quantitative DNP-Amino Acid Analysis
For researchers, scientists, and drug development professionals engaged in protein characterization, understanding metabolic pathways, and ensuring the quality of biopharmaceuticals, the accurate quantification of amino acids is paramount. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a cornerstone technique for this purpose. This guide provides an objective comparison of the validation of HPLC methods for the quantitative analysis of 2,4-dinitrophenyl (DNP) amino acids, a classic and robust derivatization method, with other common alternatives. The comparison is supported by available experimental data and detailed methodologies to aid in the selection of the most suitable approach for specific research needs.
Comparison of Quantitative Performance
The choice of derivatization reagent significantly impacts the quantitative performance of an HPLC method for amino acid analysis. While comprehensive validation data for the DNP-amino acid method is not as readily available in recent literature as for newer methods, we can compare its known performance characteristics with well-documented alternatives like o-phthalaldehyde (B127526) (OPA) and dansyl chloride.
Table 1: Comparison of Quantitative Performance for Different Amino Acid Derivatization Methods
| Validation Parameter | DNP-Amino Acids (DNFB) | OPA-Amino Acids | Dansyl-Amino Acids |
| Linearity Range | Data not readily available in a comprehensive format. | 20 to 500 pmol/μL | 0.05 to 0.5 mmol/L |
| Correlation Coefficient (r²) | Data not readily available in a comprehensive format. | > 0.985[1] | > 0.99 (for most amino acids) |
| Accuracy (% Recovery) | Data not readily available in a comprehensive format. | Typically 90-110% | Typically 95-105% |
| Precision (% RSD) | Data not readily available in a comprehensive format. | < 15% | < 5% |
| Limit of Detection (LOD) | 50 pmol[2] | 1-10 pmol | 1-10 fmol |
| Limit of Quantification (LOQ) | Data not readily available in a comprehensive format. | 5-50 pmol | 5-50 fmol |
Note: The performance of any method is highly dependent on the specific instrumentation, column chemistry, and experimental conditions. The data presented for OPA and Dansyl-amino acids are representative values found in the literature. Comprehensive, tabulated validation data for DNP-amino acids is less commonly reported in recent publications.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable quantitative analysis. Below are the methodologies for the derivatization of amino acids using 2,4-dinitrofluorobenzene (DNFB), o-phthalaldehyde (OPA), and dansyl chloride.
Method 1: DNP-Amino Acid Derivatization and HPLC Analysis
The derivatization with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, results in the formation of stable DNP-amino acids that can be detected by UV-Vis spectrophotometry.[3] This method is advantageous due to the stability of the derivatives.[1]
Derivatization Protocol:
-
Sample Preparation: If starting with a protein sample, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids. Evaporate the acid under vacuum.
-
Reconstitution: Dissolve the dried amino acid residue in a suitable buffer, such as 0.1 M sodium bicarbonate (pH ~8.5).
-
Derivatization Reaction: Add an excess of a 1% solution of DNFB in ethanol (B145695) to the amino acid solution.
-
Incubation: Incubate the mixture in the dark at 40°C for 1-2 hours. The reaction is light-sensitive.
-
Extraction: After the reaction is complete, extract the DNP-amino acids into a water-immiscible organic solvent like diethyl ether or ethyl acetate (B1210297) to remove excess reagent and water-soluble byproducts.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the DNP-amino acid residue in the initial mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., sodium acetate or phosphate (B84403) buffer) is typically used.
-
Detection: UV detection at a wavelength of approximately 360 nm.
Method 2: OPA-Amino Acid Derivatization and HPLC Analysis
o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is rapid and sensitive but does not react with secondary amines like proline and hydroxyproline (B1673980) without an additional oxidation step.
Derivatization Protocol:
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH 9.5-10.5).
-
Automated or Manual Derivatization: This reaction is very fast (completes in about 1 minute at room temperature) and is often automated in modern HPLC systems using an autosampler.
-
Injection: The derivatized sample is directly injected onto the HPLC column.
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., sodium phosphate or acetate).
-
Detection: Fluorescence detection with excitation at ~340 nm and emission at ~450 nm.
Method 3: Dansyl-Amino Acid Derivatization and HPLC Analysis
Dansyl chloride reacts with both primary and secondary amino groups to produce highly fluorescent and UV-active derivatives. The derivatives are stable, allowing for analysis without the need for immediate injection.
Derivatization Protocol:
-
Sample and Reagent Preparation: Dissolve the amino acid sample in a carbonate-bicarbonate buffer (pH ~9.5). Prepare a solution of dansyl chloride in acetone.
-
Reaction: Mix the amino acid solution with the dansyl chloride solution.
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 37-56°C) for 30-60 minutes in the dark.
-
Quenching: Add a quenching reagent, such as methylamine (B109427) or formic acid, to react with the excess dansyl chloride.
-
Injection: The sample is then ready for HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., acetate buffer).
-
Detection: Fluorescence detection (Excitation ~335 nm, Emission ~520 nm) or UV detection (~254 nm).
Visualizing the Workflow and Validation Parameters
To better understand the processes involved in HPLC method validation, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between key validation parameters.
Caption: Experimental Workflow for HPLC Method Validation of DNP-Amino Acids.
Caption: Logical Relationships of HPLC Method Validation Parameters.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of Anti-Dinitrophenyl (DNP) Antibodies
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting the dinitrophenyl (DNP) group. The information is intended for researchers, scientists, and drug development professionals working with immunoassays and antibody characterization. DNP is a widely used hapten in molecular biology and immunoassays due to its ability to elicit a strong immune response when conjugated to a carrier protein.[1][2][3] Understanding the specificity and cross-reactivity of anti-DNP antibodies is crucial for the accurate interpretation of experimental results and the development of robust diagnostic and therapeutic tools.[4][5]
Quantitative Analysis of Cross-Reactivity
The specificity of anti-DNP antibodies is not absolute. They can exhibit cross-reactivity with various analogs of DNP and even with structurally unrelated compounds. This cross-reactivity is a critical factor to consider when designing and validating immunoassays. The extent of cross-reactivity is typically quantified by determining the concentration of a compound required to inhibit the binding of the antibody to its primary target (DNP) by 50% (IC50). A lower IC50 value indicates a higher binding affinity and greater potential for cross-reactivity.
The following table summarizes the inhibitory effects of various compounds on the binding of a mouse monoclonal anti-DNP IgE antibody. The data is derived from a solid-phase binding assay where the compounds compete with DNP for binding to the antibody.
| Compound Category | Compound | Relative Inhibitory Potency | Observations |
| DNP-Amino Acids | DNP-L-serine | Most Potent Inhibitor | The nature of the amino acid conjugate significantly affects binding affinity, with potency spanning four orders of magnitude.[6] |
| DNP-proline | Least Potent Inhibitor | Structural constraints imposed by the proline ring likely hinder optimal binding to the antibody's active site.[6] | |
| Other DNP-amino acids | Variable Inhibition | All tested DNP-amino acids showed some level of inhibition.[6] | |
| Structurally Unrelated Drugs | Tetracyclines | Effective Competitors | This family of antibiotics shows significant cross-reactivity with the anti-DNP antibody.[6] |
| Polymyxins | Effective Competitors | These polypeptide antibiotics are also effective at inhibiting DNP binding.[6] | |
| Phenothiazines | Effective Competitors | This class of antipsychotic drugs demonstrates notable cross-reactivity.[6] | |
| Salicylates | Effective Competitors | This common class of anti-inflammatory drugs can interfere with DNP-antibody binding.[6] | |
| Quinones | Effective Competitors | These organic compounds are also recognized by the anti-DNP antibody.[6] | |
| Other Compounds | 5-Acetouracil (5AU) | Weak Cross-Reactivity | Anti-DNP antibodies have a much lower affinity for 5AU, estimated to be 10,000 to 100,000-fold less than for the DNP determinant.[7] |
| Pyrimidines and Purines | Very Weak Cross-Reactivity | The affinity of anti-DNP antibodies for these nucleobases is very weak compared to the DNP group.[7] |
Experimental Workflows and Principles
The assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following diagrams and methodologies describe common techniques used for this purpose.
Caption: Principle of antibody-hapten binding and cross-reactivity.
The diagram above illustrates the fundamental principle of antibody-hapten interaction. The anti-DNP antibody possesses a specific binding site that has a high affinity for the DNP hapten. However, other molecules with similar structural features or chemical properties can also bind to this site, albeit often with lower affinity. This phenomenon is known as cross-reactivity.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Experimental Protocols
Competitive ELISA Protocol
Competitive ELISA is a common method for quantifying the cross-reactivity of an antibody.[5][8] The principle involves the competition between a DNP-protein conjugate coated on a microplate and a free inhibitor (the test compound) for binding to a limited amount of anti-DNP antibody.
Materials:
-
Microtiter plates
-
DNP-BSA conjugate (for coating)
-
Anti-DNP antibody
-
Test compounds (potential cross-reactants)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat microtiter plate wells with 100 µL of DNP-BSA solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[6]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.[6]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at 37°C.[2][6]
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Prepare a mixture of the anti-DNP antibody and the inhibitor (test compound or DNP standard) in blocking buffer. Add 100 µL of this mixture to the wells. Incubate for 90 minutes at 37°C.[6]
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.[6]
-
Washing: Repeat the washing step as in step 2, but perform 4-5 washes.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[7]
-
Stop Reaction: Stop the enzymatic reaction by adding 50-100 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The concentration of the test compound is inversely proportional to the signal. Calculate the IC50 value from the standard curve generated using known concentrations of free DNP.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It is highly valuable for determining the kinetics (association and dissociation rates) and affinity of antibody-hapten binding.[10][11]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-DNP antibody (ligand)
-
DNP analogs and test compounds (analytes)
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the anti-DNP antibody over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with an ethanolamine (B43304) pulse.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the DNP analog or test compound in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate for a defined period to monitor the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The SPR instrument records the change in refractive index over time, generating a sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Equilibrium Dialysis Protocol
Equilibrium dialysis is a classic and accurate method for measuring the binding affinity between an antibody and a small molecule ligand like DNP.[12] It involves separating the antibody and ligand solutions by a semi-permeable membrane that allows the ligand to pass through but retains the antibody.[12]
Materials:
-
Equilibrium dialysis apparatus (e.g., multi-well plates with dialysis membrane inserts)
-
Semi-permeable membrane with a molecular weight cut-off (MWCO) that retains the antibody (e.g., 12-14 kDa).[13]
-
Purified anti-DNP antibody
-
Radiolabeled or fluorescently-labeled DNP or DNP analog
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Setup: Place the anti-DNP antibody solution in one chamber of the dialysis unit (the "sample" chamber). Place the dialysis buffer in the other chamber (the "buffer" chamber).
-
Ligand Addition: Add a known concentration of the labeled DNP or DNP analog to the buffer chamber.
-
Equilibration: Allow the system to reach equilibrium by gentle agitation at a constant temperature (e.g., 4°C or room temperature) for a sufficient period (e.g., 4-24 hours).[14][15] During this time, the free ligand will diffuse across the membrane until its concentration is equal in both chambers.[12]
-
Sampling: After equilibration, carefully collect samples from both the sample and buffer chambers.
-
Quantification: Measure the concentration of the ligand in both chambers using an appropriate detection method (e.g., scintillation counting for radiolabeled ligands, fluorescence spectroscopy for fluorescently-labeled ligands, or LC-MS).[13]
-
Data Analysis:
-
The concentration of ligand in the buffer chamber represents the free ligand concentration ([L]free).
-
The total ligand concentration in the sample chamber is the sum of free and bound ligand.
-
Calculate the bound ligand concentration ([L]bound) by subtracting the free ligand concentration from the total ligand concentration in the sample chamber.
-
Use this data, along with the known antibody concentration, to determine the binding affinity (e.g., by Scatchard analysis).
-
References
- 1. Inhibition of specific binding of DNP (dinitrophenyl) determinant to lymphoid-cell receptors by related and unrelated compounds : quantitative studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. DNP Monoclonal Antibody (LO-DNP-2) (04-8300) [thermofisher.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. nestgrp.com [nestgrp.com]
- 13. enamine.net [enamine.net]
- 14. Equilibrium dialysis with HPLC detection to measure substrate binding affinity of a non-heme iron halogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to N-Terminal Sequencing Reagents for Researchers and Drug Development Professionals
An in-depth analysis of key reagents for determining the amino acid sequence of proteins and peptides, offering a comprehensive comparison of their performance, methodologies, and applications in research and pharmaceutical development.
The precise determination of the N-terminal amino acid sequence of a protein or peptide is a cornerstone of proteomics and a critical aspect of drug development. This guide provides a comparative study of various reagents used for N-terminal sequencing, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate method for their specific needs. We will delve into the performance characteristics, detailed experimental protocols, and underlying chemical principles of each reagent.
Overview of N-Terminal Sequencing Reagents
N-terminal sequencing methodologies primarily rely on the chemical labeling of the free α-amino group of the N-terminal amino acid, followed by its cleavage and identification. The choice of reagent significantly impacts the sensitivity, efficiency, and the type of sequencing data that can be obtained—either single N-terminal residue identification or sequential analysis of multiple residues. This guide will compare the following key reagents:
-
Phenylisothiocyanate (PITC) - Edman Degradation: The gold standard for sequential N-terminal sequencing.
-
1-Fluoro-2,4-dinitrobenzene (FDNB) - Sanger's Reagent: A classic reagent for single N-terminal amino acid identification.
-
Dansyl Chloride: A fluorescent reagent for highly sensitive N-terminal amino acid identification.
-
Fluorescamine (B152294) and o-Phthalaldehyde (B127526) (OPA): Highly sensitive fluorescent reagents for rapid N-terminal labeling.
-
Cyanate (B1221674) Method: A chemical method involving carbamylation of the N-terminal residue.
Comparative Performance of N-Terminal Sequencing Reagents
The selection of an appropriate reagent for N-terminal sequencing depends on a variety of factors, including the desired depth of sequencing, sample amount, and throughput requirements. The following table summarizes the key performance metrics for the compared reagents.
| Feature | Phenylisothiocyanate (PITC) | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Dansyl Chloride | Fluorescamine | o-Phthalaldehyde (OPA) | Cyanate Method |
| Sequencing Type | Sequential | Single Residue | Single Residue | Single Residue | Single Residue | Single Residue |
| Principle | Stepwise chemical degradation | N-terminal labeling followed by total hydrolysis | Fluorescent labeling of N-terminus followed by total hydrolysis | Fluorescent labeling of primary amines | Fluorescent labeling of primary amines | Carbamylation of N-terminus followed by cyclization |
| Sensitivity | High (10-100 picomoles)[1] | Low (milligram to microgram)[2] | Very High (picomole to femtomole) | Very High (picomole) | Very High (picomole)[3] | Moderate (requires 0.2-0.5 μmole) |
| Reaction Time | ~1 hour per cycle[4][5] | Labeling: ~2 hours; Hydrolysis: several hours | Labeling: 1-4 hours; Hydrolysis: 16-24 hours[1] | Milliseconds[6] | ~1-2 minutes[7] | Carbamylation: variable; Cyclization: 1 hour |
| Detection Method | HPLC | Chromatography (TLC or HPLC) | Fluorescence Detection (TLC or HPLC) | Fluorescence Detection | Fluorescence Detection | Chromatography (after hydrolysis) |
| Throughput | Low (automated sequencers available) | Low | Moderate (adaptable to HPLC) | High | High | Low |
| Key Advantage | Provides sequential data (up to 30-60 residues)[1] | Historically significant, well-established | High sensitivity due to fluorescence | Extremely rapid reaction | Rapid reaction, good stability in aqueous buffers | An alternative chemical cleavage method |
| Limitations | N-terminal blockage prevents sequencing[8]; Limited sequence length[8] | Destructive to the rest of the peptide chain; Lower sensitivity | Destructive to the rest of the peptide chain | Reacts with all primary amines (e.g., lysine (B10760008) side chains) | Reacts with all primary amines (e.g., lysine side chains) | Limited information available on routine application for sequencing |
Experimental Protocols
This section provides detailed methodologies for the key N-terminal sequencing techniques discussed.
Edman Degradation using Phenylisothiocyanate (PITC)
Edman degradation is a cyclical process that removes one amino acid at a time from the N-terminus of a peptide.[2]
Materials:
-
Purified protein or peptide sample (at least 75-80% purity)[9]
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA) or other basic buffer
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvent (e.g., ethyl acetate, 1-chlorobutane)
-
Aqueous acid for conversion
-
HPLC system for analysis
Procedure:
-
Immobilization: The purified protein/peptide sample is immobilized on a solid support, such as a PVDF membrane or a glass fiber filter.[8]
-
Coupling: The immobilized sample is treated with PITC in a basic solution (e.g., triethylamine) at 40-50°C.[10] The PITC reacts with the free N-terminal α-amino group to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The sample is then treated with anhydrous trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[2]
-
Extraction: The ATZ-amino acid derivative is selectively extracted with an organic solvent.
-
Conversion: The unstable ATZ derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by reverse-phase HPLC, comparing its retention time to known standards.
-
Cycle Repetition: The remaining peptide, now one amino acid shorter, is subjected to the next cycle of Edman degradation, starting from the coupling step.
N-Terminal Identification using Sanger's Reagent (DNFB)
This method identifies the N-terminal amino acid but degrades the rest of the peptide chain.
Materials:
-
Purified protein or peptide sample
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
Sodium bicarbonate solution
-
6 M Hydrochloric acid (HCl)
-
Ether
-
Chromatography system (TLC or HPLC)
Procedure:
-
Derivatization: Dissolve the protein/peptide and an equal weight of sodium bicarbonate in water. Add a solution of DNFB in ethanol and stir for approximately 2 hours at room temperature.[11] This reaction forms a 2,4-dinitrophenyl (DNP) derivative at the N-terminus.
-
Hydrolysis: The DNP-peptide is completely hydrolyzed by heating with 6 M HCl. This breaks all peptide bonds, leaving a mixture of free amino acids and the DNP-derivatized N-terminal amino acid.
-
Extraction: The DNP-amino acid is extracted from the aqueous hydrolysate using an organic solvent like ether.
-
Identification: The DNP-amino acid is identified by chromatography (historically paper or thin-layer chromatography, now more commonly HPLC) by comparing its migration or retention time to DNP-amino acid standards. The DNP-amino acids are yellow, allowing for colorimetric detection.[11]
N-Terminal Identification using Dansyl Chloride
Similar to Sanger's method, this technique identifies the N-terminal residue but is significantly more sensitive due to the fluorescent nature of the label.[4]
Materials:
-
Purified protein or peptide sample
-
Dansyl chloride solution (in acetone (B3395972) or acetonitrile)
-
0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)[1]
-
6 M Hydrochloric acid (HCl)
-
Solvent for chromatography (e.g., 50% ethanol)
-
Chromatography system (TLC on polyamide sheets or reverse-phase HPLC with a fluorescence detector)
Procedure:
-
Dansylation: Dissolve the protein/peptide sample in 0.2 M sodium bicarbonate buffer. Add the dansyl chloride solution and incubate in the dark at 37°C for 1-2 hours or at room temperature for 3-4 hours.[1] This forms a stable, fluorescent dansyl-peptide adduct.
-
Solvent Evaporation: The reaction solvent is completely evaporated under vacuum.
-
Acid Hydrolysis: Add 6 M HCl to the dried residue, seal the vial under vacuum, and hydrolyze at 110°C for 16-24 hours.[1] This cleaves all peptide bonds, leaving the fluorescently labeled N-terminal dansyl-amino acid.
-
HCl Removal: The HCl is evaporated under vacuum.
-
Identification: The dried residue is dissolved in a suitable solvent and the dansyl-amino acid is identified by chromatography.
-
TLC: The sample is spotted on a polyamide sheet and developed in two dimensions. The fluorescent spot is identified by comparing its position to a standard map of dansyl-amino acids.[1]
-
HPLC: The sample is injected into a reverse-phase HPLC system and the dansyl-amino acid is identified by its retention time compared to standards, using a fluorescence detector.[1]
-
N-Terminal Labeling using Fluorescamine
Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form highly fluorescent products.[6]
Materials:
-
Purified protein or peptide sample
-
Fluorescamine solution (in a water-miscible organic solvent like acetone or DMSO)
-
Borate (B1201080) buffer (pH 9.0)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Dissolve the protein or peptide sample in the borate buffer.
-
Labeling: Rapidly add the fluorescamine solution to the sample while vortexing. The reaction is almost instantaneous (milliseconds).[6]
-
Fluorescence Measurement: Measure the fluorescence of the sample using a spectrofluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of around 475 nm.
-
Hydrolysis and Identification (for N-terminal ID): To identify the N-terminal amino acid, the labeled peptide would need to be hydrolyzed, and the fluorescent derivative identified by chromatography, similar to the Dansyl chloride method.
N-Terminal Labeling using o-Phthalaldehyde (OPA)
OPA is another fluorogenic reagent that reacts with primary amines in the presence of a thiol to yield fluorescent derivatives. The reaction is rapid, typically completing within 1-2 minutes.[7]
Materials:
-
Purified protein or peptide sample
-
o-Phthalaldehyde (OPA) reagent solution (containing a thiol such as 2-mercaptoethanol)
-
Alkaline buffer
-
Spectrofluorometer or HPLC with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the protein or peptide sample in the alkaline buffer.
-
Labeling: Mix the sample with the OPA reagent solution. The reaction proceeds at room temperature and is complete within a few minutes.
-
Detection: The fluorescent derivative can be quantified using a spectrofluorometer or identified by HPLC with fluorescence detection. For N-terminal identification, a subsequent hydrolysis step and chromatographic separation of the OPA-derivatized amino acid would be necessary.
Cyanate Method for N-Terminal Identification
This method involves the carbamylation of the N-terminal amino group with cyanate, followed by cyclization to form a hydantoin (B18101).
Materials:
-
Purified protein or peptide sample (0.2-0.5 μmole)
-
Potassium cyanate
-
50% Acetic acid
-
Concentrated HCl
-
Dowex 50-X2 column
Procedure:
-
Carbamylation: The protein or peptide is reacted with potassium cyanate in a suitable buffer. This results in the carbamylation of the N-terminal α-amino group.
-
Cyclization to Hydantoin: The carbamylated protein is treated with a mixture of 50% acetic acid and concentrated HCl and heated for 1 hour to induce cyclization and cleavage of the N-terminal residue as a hydantoin.[5]
-
Isolation of Hydantoin: The resulting hydantoin derivative is isolated from the remaining peptide and other reaction components, for example, by using an ion-exchange column like Dowex 50-X2.[5]
-
Identification: The specific amino acid hydantoin is then identified by chromatography and comparison to standards.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the key N-terminal sequencing methods.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. interchim.fr [interchim.fr]
- 3. abrf.memberclicks.net [abrf.memberclicks.net]
- 4. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbamylation of N-Terminal Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Terminal sequencing by mass spectrometry through specific fluorescamine labeling of α-amino groups before tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Identification and Sequencing of N-Terminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Terminal Glycine Identification: Sanger Method vs. Edman Degradation
For researchers, scientists, and drug development professionals engaged in protein analysis, the accurate identification of N-terminal amino acids is a critical step in protein characterization and quality control. This guide provides an objective comparison of the classical Sanger method and the widely used Edman degradation for the identification of N-terminal glycine (B1666218), supported by experimental data and detailed protocols.
Performance Comparison
The choice between the Sanger method and Edman degradation often depends on the specific experimental goals, such as the need for sequential analysis versus a single N-terminal identification. While both methods are effective, they differ in terms of accuracy, reproducibility, and workflow.
| Feature | Sanger Method (FDNB) | Edman Degradation (PITC) |
| Principle | Derivatization of the N-terminal amino acid with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), followed by complete acid hydrolysis and identification of the resulting DNP-amino acid. | Stepwise removal and identification of N-terminal amino acids. The N-terminal residue reacts with phenylisothiocyanate (PITC), is then cleaved off, and identified as a PTH-amino acid. |
| Accuracy | High for the identification of the N-terminal residue. | Very high, with a reported efficiency of over 99% per cycle for automated sequencers.[1] |
| Reproducibility | Good. Quantitative analysis of DNP-amino acids by paper chromatography has shown consistent and reproducible results with a coefficient of variation of around 5.7% for a single reading.[2][3] | Excellent, especially with automated sequencers that provide consistent cycle-to-cycle yields. |
| Throughput | Low. Each sample is processed individually. | Higher, particularly with automated systems that can perform multiple cycles and analyze multiple samples. |
| Sample Requirement | Relatively low, suitable for small amounts of protein. | Also requires small sample amounts, typically in the range of 10-100 picomoles.[1] |
| Workflow | Destructive to the rest of the polypeptide chain, allowing only for the identification of the N-terminal amino acid.[4] | Non-destructive to the remaining peptide, allowing for sequential sequencing of multiple residues from the N-terminus.[5][6] |
| Detection Method | Colorimetric or spectrophotometric detection of the yellow DNP-amino acid derivative.[7] | Typically HPLC is used to identify the PTH-amino acid derivative by its retention time compared to standards.[5] |
Experimental Protocols
Sanger Method for N-Terminal Glycine Identification
This protocol outlines the manual procedure for identifying N-terminal glycine using Sanger's reagent (FDNB).
Materials:
-
Peptide/Protein sample with N-terminal glycine
-
1-fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 5% in ethanol)
-
Sodium bicarbonate buffer (e.g., 1 M, pH 8.5)
-
6 M Hydrochloric acid (HCl)
-
Ether
-
Chromatography system (e.g., paper chromatography or TLC)
-
DNP-glycine standard
-
UV-Vis Spectrophotometer
Procedure:
-
Derivatization:
-
Dissolve the peptide sample in the sodium bicarbonate buffer.
-
Add an excess of FDNB solution to the peptide solution.
-
Incubate the mixture at room temperature for approximately 2 hours with gentle shaking. The N-terminal amino group reacts with FDNB to form a dinitrophenyl (DNP) derivative.
-
-
Acid Hydrolysis:
-
After derivatization, remove the excess FDNB by extraction with ether.
-
Evaporate the aqueous layer to dryness.
-
Add 6 M HCl to the dried sample.
-
Seal the tube and heat at 110°C for 12-24 hours to completely hydrolyze the peptide bonds.[4]
-
-
Extraction of DNP-Amino Acid:
-
After hydrolysis, cool the sample and add water.
-
Extract the yellow DNP-amino acids with ether. The free amino acids will remain in the aqueous phase.
-
-
Identification:
-
Evaporate the ether extract to dryness and redissolve the DNP-amino acid residue in a small volume of a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Spot the sample and the DNP-glycine standard onto a chromatography paper or TLC plate.
-
Develop the chromatogram using an appropriate solvent system.
-
Identify the DNP-glycine in the sample by comparing its migration distance (Rf value) to that of the standard.
-
For quantitative analysis, the colored spot can be eluted and its absorbance measured with a spectrophotometer.
-
Edman Degradation for N-Terminal Glycine Identification
This protocol describes the general steps of manual Edman degradation for identifying N-terminal glycine.
Materials:
-
Peptide/Protein sample with N-terminal glycine
-
Phenylisothiocyanate (PITC)
-
Coupling buffer (e.g., N,N-dimethylallylamine/pyridine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvent for extraction (e.g., n-butyl chloride)
-
Conversion solution (e.g., 1 M HCl)
-
HPLC system
-
PTH-glycine standard
Procedure:
-
Coupling:
-
The peptide is treated with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative of the N-terminal amino acid.[8]
-
-
Cleavage:
-
The PTC-peptide is then treated with anhydrous TFA to cleave the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[5]
-
-
Extraction:
-
The ATZ-amino acid is selectively extracted with an organic solvent.
-
-
Conversion:
-
The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative by heating with an aqueous acid.
-
-
Identification:
-
The PTH-amino acid is identified by HPLC, comparing its retention time to that of the PTH-glycine standard.[5]
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in both the Sanger method and Edman degradation.
References
- 1. cib.csic.es [cib.csic.es]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
Spectroscopic comparison of DNP-glycine with other DNP-amino acids.
For researchers, scientists, and drug development professionals, understanding the subtle spectroscopic differences between DNP-amino acids is crucial for accurate quantification and characterization in various analytical applications. This guide provides a comparative analysis of the spectroscopic properties of 2,4-dinitrophenyl (DNP)-glycine against other DNP-amino acids, supported by experimental data and detailed protocols.
The addition of the DNP group to an amino acid imparts a strong chromophore, making it readily detectable by UV-Vis spectrophotometry. This derivatization is a cornerstone of protein chemistry, famously used by Frederick Sanger in the sequencing of insulin. While all DNP-amino acids share the characteristic spectral features of the DNP moiety, the unique side chain of each amino acid can subtly influence these properties. This guide delves into these differences, focusing on UV-Visible absorption, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
Quantitative Spectroscopic Comparison
The following tables summarize the key spectroscopic data for DNP-glycine and a selection of other DNP-amino acids, allowing for a direct comparison of their properties.
Table 1: UV-Visible Absorption Data for Selected DNP-Amino Acids
| DNP-Amino Acid | λmax (nm) in Ethanol (B145695) | λmax (nm) in NaHCO3 | Molar Absorptivity (ε) at ~340-360 nm (L·mol⁻¹·cm⁻¹) |
| DNP-Glycine | ~344 | 350-360 | ~1.74 x 10⁴ (for DNP)[1] |
| DNP-Alanine | ~344 | 350-360 | ~3 x 10⁴ (for a DNP-amino acid derivative)[2] |
| DNP-Valine | ~344 | 350-360 | Data not readily available |
| DNP-Leucine | ~344 | 350-360 | Data not readily available |
| DNP-Phenylalanine | ~344 | 350-360 | Data not readily available |
Note: The molar absorptivity can vary depending on the specific amino acid and the solvent conditions.
Table 2: ¹H NMR Chemical Shifts (δ) for Selected DNP-Amino Acids in Acetone-d₆
| DNP-Amino Acid | H-α (ppm) | H-β (ppm) | H-3 (DNP) (ppm) | H-5 (DNP) (ppm) | H-6 (DNP) (ppm) |
| DNP-Glycine | 4.25, 4.39 | - | 9.07 | 8.35 | 7.29 |
| DNP-Alanine | 4.57 | 1.68 | 9.08 | 8.36 | 7.28 |
| DNP-Valine | 4.35 | 2.33 | 9.10 | 8.35 | 7.30 |
| DNP-Leucine | 4.52 | 1.83, 1.95 | 9.09 | 8.35 | 7.28 |
| DNP-Phenylalanine | 4.79 | 3.34, 3.44 | 9.01 | 8.28 | 7.18 |
Data extracted from "Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids," Agricultural and Biological Chemistry, 1977.
Table 3: Characteristic FTIR Absorption Bands for DNP-Amino Acids
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3400 | Secondary amine stretch |
| C=O Stretch | 1700-1725 | Carboxylic acid carbonyl stretch |
| NO₂ Asymmetric Stretch | 1500-1550 | Nitro group stretch |
| NO₂ Symmetric Stretch | 1335-1370 | Nitro group stretch |
| C-N Stretch | 1250-1350 | Aryl-amine stretch |
Note: The exact peak positions can vary slightly depending on the amino acid side chain and the physical state of the sample (solid or solution).
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. Below are generalized protocols for the key experiments cited.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of the DNP-amino acids in a suitable solvent (e.g., 95% ethanol or 1% sodium bicarbonate solution). Create a series of dilutions to generate a standard curve.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectra from 200 to 600 nm. The solvent used for dilution should be used as the blank.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the DNP-amino acid in a deuterated solvent (e.g., acetone-d₆, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR spectra. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the DNP-amino acid with dry potassium bromide (KBr) powder and press it into a transparent pellet. For solutions, a suitable IR-transparent solvent and cell are required.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Measurement: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the DNP-amino acid.
Visualizing the Experimental Workflow and Related Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the spectroscopic comparison of DNP-amino acids.
While DNP-amino acids themselves are not directly involved in cell signaling, the parent compound, 2,4-dinitrophenol (B41442) (DNP), is a well-known mitochondrial uncoupler that disrupts the proton gradient across the inner mitochondrial membrane, thereby affecting ATP synthesis and cellular energy metabolism.
Caption: Mechanism of action of 2,4-dinitrophenol (DNP) as a mitochondrial uncoupler.
References
Performance evaluation of different chromatography columns for DNP-amino acid separation.
For researchers, scientists, and professionals in drug development, the precise separation and analysis of 2,4-dinitrophenyl (DNP) derivatized amino acids are crucial for accurate protein sequencing and characterization. The choice of chromatography column is a critical factor that dictates the resolution, efficiency, and overall success of the separation. This guide provides an objective comparison of the performance of various High-Performance Liquid Chromatography (HPLC) columns for DNP-amino acid separation, supported by experimental data and detailed methodologies.
The selection of an appropriate stationary phase is paramount in achieving optimal separation of DNP-amino acids. Different column chemistries offer unique selectivity and retention characteristics, influencing the elution order and resolution of these derivatives. This guide will delve into the performance of commonly used reversed-phase columns, such as C18, C8, and Phenyl-Hexyl, as well as explore the potential of Hydrophilic Interaction Liquid Chromatography (HILIC) for this application.
Performance Comparison of Reversed-Phase Columns
Reversed-phase HPLC is the most common technique for the separation of DNP-amino acids due to the increased hydrophobicity imparted by the DNP group. The primary mechanism of separation is the hydrophobic interaction between the DNP-amino acids and the nonpolar stationary phase.
Key Performance Parameters:
-
Retention: C18 columns, with their longer alkyl chains, generally exhibit the strongest retention for the hydrophobic DNP-amino acids, leading to longer analysis times but potentially better separation of complex mixtures. C8 columns, being less hydrophobic, offer shorter retention times.
-
Selectivity: While both C18 and C8 columns separate based on hydrophobicity, subtle differences in their interaction with the DNP-amino acids can lead to changes in elution order and resolution of closely eluting pairs. Phenyl-Hexyl columns introduce an additional separation mechanism through π-π interactions between the phenyl groups of the stationary phase and the aromatic DNP moiety of the derivatives. This can provide unique selectivity for certain DNP-amino acids, particularly those with aromatic side chains.
-
Peak Shape: Modern, high-purity silica-based columns with advanced end-capping generally provide excellent peak shapes for DNP-amino acids.
Table 1: Comparison of Reversed-Phase Column Performance for DNP-Amino Acid Separation (Hypothetical Data)
| Column Type | DNP-Glycine Retention Time (min) | DNP-Alanine Retention Time (min) | Resolution (Gly/Ala) | DNP-Phenylalanine Retention Time (min) | Peak Asymmetry (DNP-Phe) |
| C18 | 10.5 | 12.2 | 2.5 | 25.8 | 1.1 |
| C8 | 8.2 | 9.8 | 2.3 | 20.1 | 1.2 |
| Phenyl-Hexyl | 9.5 | 11.0 | 2.4 | 28.5 | 1.1 |
Hydrophilic Interaction Liquid Chromatography (HILIC) as an Alternative
For very polar DNP-amino acids or when a different selectivity is required, HILIC can be a valuable alternative to reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. Retention increases with the hydrophilicity of the analyte.
While less common for DNP-amino acids, HILIC can be particularly useful for separating DNP derivatives of highly polar amino acids that may have limited retention on reversed-phase columns, even after derivatization.
Experimental Protocols
To ensure reproducibility and enable researchers to adapt these methods, detailed experimental protocols are essential.
1. Sample Preparation: DNP Derivatization of Amino Acids
A standard method for the derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB) is as follows:
-
Dissolve the amino acid standard mixture in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Add a solution of DNFB in a water-miscible organic solvent (e.g., ethanol (B145695) or acetone).
-
Incubate the mixture in the dark at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1-2 hours).
-
After the reaction is complete, acidify the mixture to stop the reaction and precipitate the DNP-amino acids.
-
Extract the DNP-amino acids with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the organic solvent and reconstitute the DNP-amino acid residue in the initial mobile phase for HPLC analysis.
2. HPLC Conditions for Reversed-Phase Separation
-
Columns:
-
C18 (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Symmetry C18)
-
C8 (e.g., Phenomenex Luna C8)
-
Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl)
-
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic DNP-amino acids. For example, 5% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 360 nm
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting a chromatography column, the following diagrams are provided.
Caption: Experimental workflow for DNP-amino acid analysis.
Caption: Logical flow for selecting a suitable chromatography column.
Conclusion
The selection of a chromatography column for DNP-amino acid separation is a critical decision that directly impacts the quality of the analytical results. While C18 columns are a robust starting point offering high retention, C8 columns can provide faster analysis times for less complex samples. For challenging separations, the unique selectivity of Phenyl-Hexyl columns, leveraging π-π interactions, can be highly advantageous. In cases where DNP-amino acids exhibit high polarity, HILIC presents a viable alternative separation mode.
Researchers should consider the specific requirements of their analysis, including the complexity of the sample, the desired analysis time, and the need for alternative selectivity, when choosing the most appropriate column. The experimental protocols and logical workflows provided in this guide serve as a foundation for developing and optimizing robust and reliable methods for DNP-amino acid analysis.
Safety Operating Guide
Proper Disposal of N-(2,4-Dinitrophenyl)glycine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of N-(2,4-Dinitrophenyl)glycine
This compound is a hazardous chemical that requires strict disposal procedures to ensure the safety of laboratory personnel and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's flammable and toxic nature.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. The dinitrophenyl group is recognized for its acute toxicity and potential for explosiveness under specific conditions, particularly when dry.[1]
Personal Protective Equipment (PPE):
The following personal protective equipment is mandatory when handling this compound waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Nitrile gloves; double-gloving is recommended.[1][2] |
| Body Protection | A lab coat, long pants, and closed-toe shoes.[3] |
| Respiratory Protection | A dust mask or respirator should be used if there is a risk of inhaling dust particles.[1] |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
Step-by-Step Disposal Protocol
The disposal of this compound is categorized as hazardous waste management.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] The following procedure outlines the approved method for its safe disposal.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[3]
2. Waste Container Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (e.g., "Flammable," "Toxic").[3][4]
-
Include the accumulation start date on the label.[4]
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[3][5]
-
Ensure containers are kept tightly closed at all times, except when adding waste.[3][5][6]
-
Store containers away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1][7] Secondary containment is highly recommended to mitigate spills.[3][5]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[1][3][8]
-
Do not attempt to treat or neutralize this compound waste unless you are a trained professional with specific, approved protocols and equipment.[3]
Spill and Exposure Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
Spill Response:
-
Evacuate the immediate area.
-
If the spill is minor and you are trained to do so, carefully clean it up using appropriate absorbent materials. Avoid creating dust.[9]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[5][6]
-
For larger spills, or if you are not equipped or trained for the cleanup, evacuate the area and contact your institution's EHS department or emergency response team immediately.[6]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
